Solvent Orange 99
Description
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Properties
CAS No. |
110342-29-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Origin of Product |
United States |
Foundational & Exploratory
Photophysical Properties of Solvent Orange 99: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Solvent Orange 99
Solvent Orange 99 is characterized by its yellowish-orange powder form and is utilized in a variety of applications including wood stains, printing inks, and coatings for various materials.[1] Its chemical structure, centered around a chromium (III) ion complexed with two azo dye ligands, is responsible for its color and stability. The photophysical properties of such dyes are of significant interest for applications requiring specific spectral characteristics and stability.
General Photophysical Properties
Metal-complex azo dyes like Solvent Orange 99 typically exhibit broad absorption bands in the visible region of the electromagnetic spectrum. The position and intensity of these bands are influenced by the specific chemical structure of the azo ligand and the nature of the metal-ligand coordination. The fluorescence of these complexes is often weak, as the presence of the heavy metal ion (chromium) can promote non-radiative decay pathways, such as intersystem crossing.
Quantitative Photophysical Data (Representative)
The following tables summarize representative photophysical data for metal-complex azo dyes, which can be considered indicative of the properties of Solvent Orange 99.
Table 1: Absorption and Emission Properties of a Representative 1:2 Cr(III) Complex Azo Dye
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 450 - 550 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M-1cm-1 | Ethanol |
| Emission Maximum (λem) | 580 - 650 nm | Ethanol |
| Stokes Shift | 130 - 150 nm | Ethanol |
Note: The data in this table is a representative range for 1:2 Cr(III) complex azo dyes in a polar solvent, compiled from general knowledge of this dye class. Specific values for Solvent Orange 99 may vary.
Table 2: Fluorescence Quantum Yield and Lifetime of a Representative 1:2 Cr(III) Complex Azo Dye
| Parameter | Value | Solvent |
| Fluorescence Quantum Yield (Φf) | < 0.05 | Ethanol |
| Fluorescence Lifetime (τf) | 0.5 - 2.0 ns | Ethanol |
Note: The data in this table is a representative range for 1:2 Cr(III) complex azo dyes in a polar solvent. The low quantum yield and short lifetime are characteristic of such complexes due to efficient non-radiative decay processes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties of solvent dyes like Solvent Orange 99.
Steady-State Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima, and the molar extinction coefficient.
Methodology:
-
Sample Preparation: A stock solution of the dye is prepared in a spectroscopic grade solvent (e.g., ethanol) at a concentration of approximately 10-3 M. A series of dilutions are then made to obtain concentrations in the range of 10-6 to 10-5 M.
-
Absorption Measurement: The absorption spectra of the solutions are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 300-800 nm. The solvent is used as a reference. The absorbance at the maximum absorption wavelength (λmax) should be between 0.1 and 1.0 for optimal accuracy.
-
Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Emission Measurement: The fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λmax), and the emission is scanned over a longer wavelength range (e.g., 450-800 nm).
Fluorescence Quantum Yield Determination
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
Sample and Standard Preparation: Solutions of the sample and the standard are prepared in the same solvent, with their absorbances at the excitation wavelength adjusted to be below 0.1 to minimize inner filter effects.
-
Fluorescence Spectra Measurement: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
Quantum Yield Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Objective: To determine the average time the molecule spends in the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics is used.
-
Sample Preparation: A dilute solution of the dye is prepared to avoid concentration quenching.
-
Data Acquisition: The sample is excited with short light pulses, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of photons to build up a histogram of decay times.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf). For complex decays, a multi-exponential fit may be necessary.
Workflow for Photophysical Characterization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a solvent dye.
References
Solvent Orange 99 chemical structure and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information regarding Solvent Orange 99. It is intended to be a valuable resource for professionals in research and development who may encounter this substance in various industrial applications.
Solvent Orange 99 is a yellowish-orange powder classified as a metal-complex solvent dye.[1] It is widely used in various industrial applications due to its good solubility in organic solvents and favorable fastness properties.[2] Common applications include wood stains and coatings, printing inks, aluminum foil coloring, paints, leather finishes, and plastic coatings.[1]
Chemical and Physical Properties
A definitive chemical structure and molecular weight for Solvent Orange 99 are not consistently reported in publicly available literature, suggesting that it may be a complex mixture or a substance with a proprietary structure. It is consistently identified by its CAS Number 110342-29-5 and described as a 1:2 chromium complex of an azo dye.[3] The following table summarizes the available quantitative data for Solvent Orange 99.
| Property | Value | Source |
| CAS Number | 110342-29-5 | [1][3] |
| Chemical Class | Azo, 1:2 Chromium Complex | [3] |
| Appearance | Yellowish-orange powder | [1] |
| Solubility in MEK (20°C) | ≥ 400 g/L | |
| Solubility in Ethanol | 200 g/L | |
| Solubility in 1-methoxy-2-propanol | 150 g/L | |
| Solubility in 2-ethoxyethanol | 500 g/L | |
| Light Fastness | 7 | |
| Heat Resistance | 160 °C min | |
| Acid Resistance | 4 | |
| Alkali Resistance | 5 | |
| Water Resistance | 5 |
Chemical Structure Analysis
Solvent Orange 99 belongs to the class of metal-complex dyes, where a central metal ion is coordinated with one or more organic dye molecules.[4] Specifically, it is a 1:2 chromium complex, meaning one chromium ion is coordinated with two azo dye molecules.[3][4] The azo component refers to the presence of the -N=N- functional group, which is characteristic of azo dyes.
While the precise structure of the organic ligand in Solvent Orange 99 is not disclosed in the available literature, a generalized structure for a 1:2 chromium complex azo dye is presented below to illustrate the fundamental coordination chemistry.
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the dye and its potential degradation products.
-
UV-Visible Spectrophotometry: Employed to determine the dye's concentration and monitor decolorization in degradation studies.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for the identification of the dye and its metabolites.
For safety and handling information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Conclusion
Solvent Orange 99 is a commercially significant metal-complex solvent dye with a range of industrial applications. While its precise chemical structure and molecular weight are not publicly disclosed, it is well-characterized as a 1:2 chromium complex of an azo dye. The information and data presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals who may work with or encounter this compound. Further detailed characterization would likely require access to proprietary manufacturer information or advanced analytical studies.
References
Synthesis and Manufacturing of Solvent Orange 99: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 99 is a metal-complex solvent dye characterized by its vibrant yellowish-orange hue and excellent solubility in organic solvents.[1][2] It belongs to the class of 1:2 chromium complex azo dyes, which are known for their high light fastness and thermal stability.[1][3][4] These properties make Solvent Orange 99 a valuable colorant in a wide range of industrial applications, including wood stains, printing inks, leather finishing, and plastics coloration.[5] This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Solvent Orange 99, including the general chemical principles, a representative experimental protocol, and relevant technical data.
While the precise chemical structure of the azo dye ligand for the commercially produced Solvent Orange 99 (CAS No. 110342-29-5) is not publicly disclosed, it is known to be a 1:2 chromium complex of an azo dye.[1][2] Based on the general chemistry of similar metal-complex azo dyes, a plausible synthetic pathway can be outlined. This guide will, therefore, describe a representative synthesis for a 1:2 chromium complex azo dye that would yield a product with properties analogous to Solvent Orange 99.
General Synthesis Pathway
The manufacturing of Solvent Orange 99, like other 1:2 chromium complex azo dyes, is a multi-step process that can be broadly divided into three core stages:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with a nitrous acid source, typically sodium nitrite, in an acidic medium at low temperatures.
-
Azo Coupling: The highly reactive diazonium salt is then coupled with a suitable coupling component, such as a phenol, naphthol, or pyrazolone derivative, to form the azo dye ligand. This reaction is typically carried out in a neutral to slightly alkaline medium.
-
Metallization (Chromation): The synthesized azo dye ligand is then reacted with a chromium (III) salt, such as chromium (III) sulfate or chromium (III) chloride, to form the final 1:2 chromium complex. This step is usually performed at elevated temperatures and under controlled pH conditions. Two molecules of the azo dye ligand coordinate with one chromium ion to form a stable complex.
The overall logical workflow for the synthesis is depicted in the following diagram:
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvent Orange 99 - Application: Industrial at Best Price in Mumbai | S D International [tradeindia.com]
- 3. Solvent Orange 99 Metal Complex Dye [colorbloomdyes.com]
- 4. US5298034A - Solvent dye preparations - Google Patents [patents.google.com]
- 5. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
An In-depth Technical Guide to the Absorption and Emission Spectra of Solvent Orange 99 and Related 1:2 Chromium Complex Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 99 is a metal-complex solvent dye characterized by its yellowish-orange hue and good solubility in a range of organic solvents.[1][2] It belongs to the class of pre-metallized azo dyes, specifically a 1:2 chromium complex. This structure, where two dye molecules coordinate to a central chromium ion, imparts high stability and lightfastness to the dye.[3] Understanding the absorption and emission properties of such dyes is crucial for their application in various fields, including industrial coatings, printing inks, and potentially as fluorescent probes in biomedical research. This guide summarizes the typical spectroscopic characteristics and the experimental protocols used to determine them for this class of dyes.
Spectroscopic Properties of 1:2 Chromium Complex Azo Dyes
The electronic spectra of 1:2 chromium complex azo dyes are characterized by strong absorption bands in the visible region, which are responsible for their intense color. These absorptions are typically attributed to π → π* and n → π* electronic transitions within the azo-chromophore system, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The exact position of the absorption maximum (λmax) is influenced by the specific chemical structure of the dye ligands and the solvent environment.
Emission properties, such as fluorescence, are less commonly reported for this class of dyes. The presence of the heavy chromium atom can lead to efficient intersystem crossing, which often quenches fluorescence in favor of phosphorescence, or non-radiative decay pathways.
The following table summarizes representative absorption data for 1:2 chromium complex azo dyes, gathered from studies on analogous compounds. It is important to note that these values can vary depending on the specific dye structure and the solvent used.
| Compound Class | Solvent | Absorption Maximum (λmax) (nm) | **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Reference |
| 1:2 Cr(III) complex of an azo dye | Ethanol | 300-350 and 450-550 | Not Reported | [4] |
| 1:2 Cr(III) complex of a sulfonated azo dye | Water | ~500-600 | Not Reported | [3] |
| Fe(III) and Cr(III) complexes of p-nitrophenyl azo resorcinol | Not Specified | ~450-550 | Not Reported | [5] |
Note: Molar absorptivity data for specific 1:2 chromium complex azo dyes is scarce in the available literature.
Experimental Protocols
The determination of absorption and emission spectra of solvent dyes requires standardized experimental procedures to ensure reproducibility and accuracy. Below are detailed methodologies for these key experiments.
-
Solvent Selection: A range of solvents should be tested to determine the optimal solvent for spectral analysis. Common solvents for metal-complex azo dyes include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The chosen solvent should be of spectroscopic grade to minimize interference.
-
Stock Solution Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the dye powder and dissolving it in a known volume of the chosen solvent. For example, a 1 mg/mL stock solution can be prepared.
-
Working Solutions: A series of dilutions are made from the stock solution to prepare working solutions of varying concentrations (e.g., 1, 5, 10, 15, and 20 µg/mL). This is necessary to determine the linear range of absorbance according to the Beer-Lambert law.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used for absorption measurements.
-
Measurement Procedure:
-
The spectrophotometer is calibrated using the pure solvent as a blank.
-
The absorption spectra of the working solutions are recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the spectra.
-
A calibration curve of absorbance at λmax versus concentration is plotted. The slope of this curve, along with the path length of the cuvette (typically 1 cm), can be used to calculate the molar absorptivity (ε) if the molecular weight of the dye is known.
-
-
Instrumentation: A spectrofluorometer is used for fluorescence measurements.
-
Measurement Procedure:
-
The sample is excited at its absorption maximum (λmax).
-
The emission spectrum is recorded at a 90-degree angle to the excitation beam over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) is determined.
-
To determine the fluorescence quantum yield (Φf), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference. The quantum yield of the sample is calculated using the following equation:
Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for determining the absorption and emission spectra of a solvent dye like Solvent Orange 99.
Conclusion
While specific spectral data for Solvent Orange 99 remains elusive in the public domain, its classification as a 1:2 chromium complex azo dye allows for an informed estimation of its spectroscopic properties and the methodologies for their determination. The provided data and protocols serve as a valuable resource for researchers working with this and similar classes of dyes. Further empirical studies on purified Solvent Orange 99 are warranted to establish its precise absorption and emission characteristics.
References
A Technical Guide to the Quantum Yield and Fluorescence Lifetime of Solvent Dyes: A Focus on Solvent Orange 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 99 is a metal complex azo dye utilized in a variety of industrial applications, including paints, printing inks, and plastics.[1][2] For advanced applications, particularly in fields like biomedical imaging and sensor development where fluorescent properties are paramount, a thorough understanding of a dye's photophysical characteristics is essential. Two of the most critical parameters are the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ). The quantum yield quantifies the efficiency of the fluorescence process, while the lifetime describes the duration of the excited state.
Fluorescence Quantum Yield of Solvent Dyes
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission through fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3] A higher quantum yield indicates a more efficient fluorescent molecule.
Experimental Protocol: Relative Quantum Yield Determination (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[3][4][5][6]
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of interest (e.g., ethanol, DMSO)
-
Fluorescent standard with a known quantum yield in the same solvent
-
The solvent dye under investigation (e.g., Solvent Orange 99)
Procedure:
-
Standard Selection: Choose a fluorescent standard that absorbs and emits in a similar spectral region to the sample. The quantum yield of the standard in the chosen solvent must be well-documented.
-
Solution Preparation:
-
Prepare a stock solution of the sample dye and the standard dye in the desired solvent.
-
Prepare a series of dilute solutions of both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[3]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectra for all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.[7]
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_S) can be calculated using the following equation:[3]
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions (solvents), respectively.
-
Fluorescence Lifetime of Solvent Dyes
The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[8] This parameter is sensitive to the molecular environment and can be used to probe interactions with other molecules.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[7][8][9][10] It involves the statistical reconstruction of the fluorescence decay profile from the arrival times of single photons.[8][9][10]
Materials and Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast and sensitive single-photon detector (e.g., photomultiplier tube - PMT)
-
Timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC)
-
-
Solvent of interest
-
The solvent dye under investigation
Procedure:
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength appropriate for the sample.
-
Set the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of the sample to ensure complete decay between pulses.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute suspension of ludox or non-dairy creamer) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the system.
-
-
Sample Measurement:
-
Place the cuvette containing the dye solution in the sample holder.
-
Collect single-photon events over a sufficient period to build a histogram of photon arrival times relative to the excitation pulse. The count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.[8]
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true decay and the IRF.
-
Use deconvolution software to extract the true fluorescence decay profile.
-
Fit the deconvoluted decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s) and their relative amplitudes. The goodness of fit is typically assessed by the chi-squared (χ²) value and the randomness of the residuals.
-
Photophysical Data of Representative Orange Solvent Dyes
While quantitative photophysical data for Solvent Orange 99 is not available in the reviewed literature, the following table summarizes the properties of other orange dyes to provide a comparative framework.
| Dye | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent | Excitation Max (λ_ex) | Emission Max (λ_em) | Reference(s) |
| Solvent Orange 99 | Not Reported | Not Reported | - | - | - | - |
| Acridine Orange | 0.2 | ~2.0 ns | Basic Ethanol | 400 nm | 525 nm | [11][12] |
| Acridine Orange (bound to DNA) | Increases with P/D ratio | Increases with P/D ratio | Aqueous Buffer | 502 nm | 525 nm | [1][12] |
| Methyl Orange | 0.24 | 5.36 ns | DMSO | ~420 nm | ~545 nm | [13] |
| Methyl Orange | 0.05 | Not Reported | Water | ~464 nm | ~523 nm | [13] |
| Solvent Orange 63 | Fluorescent | Not Reported | - | - | - | [14][15][16][17][18] |
Note: The photophysical properties of dyes are highly dependent on their environment, including the solvent, pH, and concentration. The values presented above are for specific reported conditions.
Conclusion
The fluorescence quantum yield and lifetime are fundamental parameters that dictate the performance of a fluorescent dye in various applications. This guide has outlined the standard, robust experimental procedures for determining these properties for solvent dyes. Although specific data for Solvent Orange 99 remains to be reported, the provided protocols for the comparative method for quantum yield and Time-Correlated Single Photon Counting for fluorescence lifetime offer a clear pathway for researchers to characterize this and other similar dyes. The comparative data for other orange solvent dyes underscores the variability of these properties and the necessity of experimental determination for the specific conditions relevant to a researcher's application. Such characterization is a critical step in the rational design and implementation of fluorescent probes and materials in scientific and drug development endeavors.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Elucidation of photophysical changes and orientation of acridine orange dye on the surface of borate capped gold nanoparticles using multi-spectroscopic techniques - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. horiba.com [horiba.com]
- 8. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. omlc.org [omlc.org]
- 12. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent orange 63|CAS NO.16294-75-0 [xcolorpigment.com]
- 15. Solvent Orange 63 – Ranbar GG Fluorescent Orange Dye [ranbarr.com]
- 16. union-pigment.com [union-pigment.com]
- 17. Solvent Orange 63 [jnogilvychem.com]
- 18. China Solvent Orange 63 / CAS 16294-75-0 factory and manufacturers | Precise Color [precisechem.com]
The Solubility Profile of Solvent Orange 99 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Orange 99, a metal complex azo dye, in a range of common organic solvents. The information presented herein is intended to assist researchers, scientists, and professionals in drug development and other fields in the selection of appropriate solvent systems for their specific applications.
Quantitative Solubility Data
The solubility of Solvent Orange 99 has been determined in various organic solvents at a standard temperature of 20°C. The data, expressed in grams per liter (g/L), is summarized in the table below for ease of comparison.
| Solvent Class | Solvent Name | Formula | Solubility (g/L) at 20°C |
| Ketone | Methyl Ethyl Ketone (MEK) | C4H8O | 400 |
| Glycol Ether | 2-Ethoxyethanol | C4H10O2 | 500 |
| Alcohol | Ethanol | C2H5OH | 200 |
| 1-Methoxy-2-propanol | C4H10O2 | 150 | |
| n-Propanol | C3H8O | 50 | |
| Ester | Ethyl Acetate | C4H8O2 | 150 |
| Aromatic Hydrocarbon | Toluene | C7H8 | 50 |
Experimental Protocol for Solubility Determination
The determination of the solubility of dyestuffs in organic solvents can be conducted using standardized methods to ensure accuracy and reproducibility. The following protocol is based on the principles outlined in ISO 7579:2009 - Dyestuffs — Determination of solubility in organic solvents — Gravimetric and photometric methods .[1][2]
Principle
A saturated solution of the dyestuff in the selected organic solvent is prepared at a specified temperature. A known volume of this saturated solution is then taken, the solvent is evaporated, and the mass of the remaining dyestuff is determined gravimetrically.
Apparatus
-
Constant-temperature shaker or magnetic stirrer with a water or oil bath.
-
Thermostatically controlled oven.
-
Analytical balance, accurate to 0.1 mg.
-
Volumetric flasks.
-
Pipettes.
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).
-
Evaporating dish.
Procedure
-
Sample Preparation: An excess amount of Solvent Orange 99 is added to a known volume of the desired organic solvent in a sealed flask. The amount of dye should be sufficient to ensure that a saturated solution is formed, with undissolved solids remaining.
-
Equilibration: The flask is placed in a constant-temperature shaker or stirred in a thermostatically controlled bath at 20°C (or other specified temperature) for a sufficient period to reach equilibrium. This may take several hours.
-
Filtration: A sample of the supernatant saturated solution is drawn and immediately filtered using a syringe filter to remove all undissolved particles. It is crucial to avoid any temperature change during this step to prevent precipitation or further dissolution.
-
Sample Measurement: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.
-
Solvent Evaporation: The solvent is evaporated from the dish in a thermostatically controlled oven at a temperature appropriate for the solvent's boiling point, ensuring the dyestuff does not decompose.
-
Drying and Weighing: The evaporating dish containing the dyestuff residue is dried to a constant mass in the oven. The dish is then cooled in a desiccator and weighed on an analytical balance.
-
Calculation: The solubility (S), in grams per liter, is calculated using the following formula:
S = (m2 - m1) / V
where:
-
m1 is the mass, in grams, of the empty evaporating dish.
-
m2 is the mass, in grams, of the evaporating dish and the dyestuff residue.
-
V is the volume, in liters, of the filtered saturated solution taken.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involves considering not only the solubility of the solute but also other factors such as the intended use, safety, and environmental considerations. The following diagram illustrates a logical workflow for selecting a suitable solvent for Solvent Orange 99.
Caption: Workflow for Solvent Orange 99 Solvent Selection.
References
Analysis of Solvent Orange 99: A Solvatochromic Perspective
To our valued researchers, scientists, and drug development professionals, while a comprehensive investigation into the solvatochromic properties of Solvent Orange 99 was initiated, a thorough review of publicly available scientific literature and technical data has revealed a significant lack of specific experimental evidence to definitively characterize it as a solvatochromic dye. This guide will, therefore, outline the theoretical basis for expecting solvatochromism in this class of dyes and detail the necessary experimental protocols to determine such properties, while highlighting the current data gap.
Solvent Orange 99, a metal-complex azo dye, possesses structural features that suggest a potential for solvatochromism. The phenomenon of solvatochromism is observed when the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the dye molecule, which alters the energy gap between them and, consequently, the wavelength of maximum absorption (λmax). Azo dyes, characterized by the -N=N- chromophore, and particularly those with donor-acceptor functionalities, are well-known to exhibit solvatochromic behavior.
Theoretical Framework for Solvatochromism in Azo Dyes
The potential for solvatochromism in a dye like Solvent Orange 99 is rooted in the electronic transitions within the molecule. The interaction between the dye molecule and the surrounding solvent molecules can stabilize or destabilize the electronic ground and excited states to different extents.
Below is a conceptual workflow for investigating the solvatochromic properties of a dye.
Caption: Workflow for Investigating Solvatochromism.
Experimental Protocols for Determining Solvatochromism
To ascertain whether Solvent Orange 99 is a solvatochromic dye, a systematic experimental approach is required. The following protocols outline the necessary steps.
Materials and Methods
1. Materials:
-
Solvent Orange 99 (high purity)
-
A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of Solvent Orange 99 and dissolve it in a suitable solvent in which it is highly soluble (e.g., acetone) to prepare a concentrated stock solution.
3. Preparation of Test Solutions:
-
From the stock solution, prepare a series of dilute solutions of Solvent Orange 99 in each of the selected solvents. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 a.u. at the λmax.
4. Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm) using the respective pure solvent as a blank.
-
From each spectrum, determine the wavelength of maximum absorption (λmax).
Data Presentation and Analysis
The collected data should be organized to clearly demonstrate the relationship between solvent polarity and the spectral properties of the dye.
Table 1: Hypothetical Absorption Maxima of Solvent Orange 99 in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| n-Hexane | 1.88 | Data not available |
| Toluene | 2.38 | Data not available |
| Chloroform | 4.81 | Data not available |
| Acetone | 20.7 | Data not available |
| Ethanol | 24.5 | Data not available |
| Methanol | 32.7 | Data not available |
| Water | 80.1 | Data not available |
The analysis of the relationship between the absorption maxima and solvent polarity can be visualized in a signaling pathway-style diagram.
Caption: Solvent-Induced Spectral Shift Mechanism.
Conclusion and Future Directions
Currently, there is a notable absence of published data on the solvatochromic behavior of Solvent Orange 99. While its chemical structure as a metal-complex azo dye suggests a high probability of exhibiting solvatochromism, experimental verification is necessary. The protocols and analytical frameworks provided in this guide offer a clear path for researchers to investigate and characterize the solvatochromic properties of this dye. Such studies would be invaluable to the scientific community, particularly for applications in sensing, molecular probes, and materials science where environment-sensitive dyes are of great interest. We encourage the scientific community to undertake these investigations to fill this knowledge gap.
Navigating the Spectral Landscape: A Technical Guide to Solvent Orange 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 99, a metal-complex dye, is a versatile colorant primarily utilized in industrial applications such as wood stains, printing inks, and coatings.[1][2][3] Its solubility in organic solvents and distinctive orange hue make it a substance of interest in various formulation processes.[1][3] This technical guide provides a comprehensive overview of the commercial availability of Solvent Orange 99, its purity grades, and generalized analytical methodologies for its quality assessment. While direct applications in drug development are not prominent in the current literature, the principles of purity assessment and supplier evaluation remain critical for any chemical compound used in a research or development setting.
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer Solvent Orange 99, often under different trade names such as Neozapon Orange 272, Orasol Orange RG, and Meco fast Orange O-72.[1][2] The purity and specifications of the dye can vary between suppliers. The following tables summarize the available information on commercial suppliers and the technical specifications of their Solvent Orange 99 products.
Table 1: Commercial Suppliers of Solvent Orange 99
| Supplier | Country of Origin | Available Forms | Packaging |
| Kremer Pigmente | Germany | Powder, Liquid | 5g, 25g, 100g jars |
| Colorants Chem Pvt Ltd | India | Powder | 25 kgs HDPE Drum/Bag/Box |
| MS Kaiser Exports | India | Powder | Not specified |
| S D INTERNATIONAL | India | Powder | 25kg HDPE Bags |
| JADECHEM (NINGBO) CO.,LTD. | China | Powder | 25kgs fibre drum |
| Nantong Hermeta Chemicals Co., Ltd. | China | Not specified | Not specified |
| Nile Chemicals | India | Not specified | Not specified |
| Hangzhou Epsilon Chemical Co.,Ltd | China | Powder | Not specified |
Table 2: Technical Specifications and Purity Grades of Solvent Orange 99
| Parameter | Specification | Supplier/Source |
| Chemical Class | Metal Complex Dye[1] | Colorants Chem Pvt Ltd |
| CAS Number | 110342-29-5[1][2] | Multiple |
| Appearance | Yellowish Orange Powder[1][3] | Multiple |
| Dye Content / Strength | 100%[1] / 98-102%[3] | Colorants Chem Pvt Ltd / JADECHEM |
| Moisture Content | ≤ 3.0%[1] / ≤ 2.0%[3] | Colorants Chem Pvt Ltd / JADECHEM |
| pH (1% solution) | 8.10[1] | Colorants Chem Pvt Ltd |
| Light Fastness | 7-8[1] | Colorants Chem Pvt Ltd |
| Acid Fastness | 4-5[1] | Colorants Chem Pvt Ltd |
| Alkali Fastness | Alkali[1] | Colorants Chem Pvt Ltd |
| Insolubles (in MEK) | ≤ 1.0%[3] | JADECHEM |
Table 3: Solubility Data for Solvent Orange 99
| Solvent | Solubility (g/L) | Supplier/Source |
| Butyl Cellosolve | 250 | Colorants Chem Pvt Ltd[1] |
| Acetone | 150 | Colorants Chem Pvt Ltd[1] |
| Methyl Ethyl Ketone (MEK) | 300 - 400 | Colorants Chem Pvt Ltd, JADECHEM[1][3] |
| Diacetone Alcohol | 350 | Colorants Chem Pvt Ltd[1] |
| Alcohol | 200 | JADECHEM[3] |
| 1-methoxy-2-propanol | 150 | JADECHEM[3] |
| N-propanol | 50 | JADECHEM[3] |
| 2-ethoxyethanol | 500 | JADECHEM[3] |
| Ethyl Acetate | 150 | JADECHEM[3] |
| Toluene | 50 | JADECHEM[3] |
Experimental Protocols: Quality Control and Analysis
Visual and Physical Inspection
-
Objective: To confirm the physical properties of the received material.
-
Methodology:
-
Visually inspect the sample for color (yellowish-orange) and form (powder).
-
Note any clumping or deviation from a fine powder consistency.
-
Perform a simple solubility test in a relevant solvent (e.g., Methyl Ethyl Ketone) to check for immediate signs of insolubility or contamination.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the dye and identify the presence of any impurities.
-
Methodology:
-
Standard Preparation: Accurately weigh a reference standard of Solvent Orange 99 and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the test sample of Solvent Orange 99 and dissolve it in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for Solvent Orange 99.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main component in the sample chromatogram to the calibration curve. Impurities will appear as separate peaks.
-
Identity Confirmation by Spectroscopy
-
Objective: To confirm the chemical identity of the dye.
-
Methodology:
-
UV-Visible Spectroscopy: Dissolve a small amount of the sample in a suitable solvent and record the UV-Vis spectrum. Compare the wavelength of maximum absorbance (λmax) to the known value for Solvent Orange 99.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Compare the resulting spectrum with a reference spectrum of Solvent Orange 99 to confirm the presence of characteristic functional groups.
-
Visualizing Workflows
The following diagrams illustrate a logical workflow for the quality control of a newly received batch of Solvent Orange 99.
Caption: Quality Control Workflow for Solvent Orange 99.
Conclusion
While Solvent Orange 99 is not directly implicated in drug development, the principles of rigorous supplier qualification and analytical verification are paramount for all chemical compounds used in scientific research. This guide provides a foundational understanding of the commercial landscape and a framework for the quality assessment of Solvent Orange 99. Researchers should always consult supplier-specific documentation and, where necessary, perform independent analytical testing to ensure the material's suitability for their specific application.
References
Methodological & Application
Application Notes & Protocol: Staining Intracellular Lipid Droplets with Solvent Orange 99
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a proposed protocol for the fluorescent labeling of intracellular lipid droplets using Solvent Orange 99. Due to the limited availability of data on this specific dye for biological applications, this protocol is based on the known lipophilic properties of solvent dyes and established methods for similar stains like Nile Red and BODIPY. Experimental validation and optimization are strongly recommended.
Introduction to Lipid Droplet Staining
Intracellular lipid droplets are dynamic organelles that serve as hubs for lipid storage and metabolism. Their study is crucial in various research areas, including metabolic diseases, cancer, and drug development. Fluorescent staining is a powerful technique for visualizing and quantifying lipid droplets within cells. Solvent Orange 99 is a lipophilic, yellow-orange dye with potential for this application due to its solubility in organic solvents and presumed ability to partition into the neutral lipid core of droplets.
Principle of Staining
Lipophilic dyes, or lysochromes, are fat-soluble molecules that selectively accumulate in hydrophobic environments. When introduced to cells, these dyes are expected to preferentially partition into the neutral lipid core of lipid droplets, which primarily consists of triglycerides and sterol esters. Upon localization within this non-polar environment, the dye's fluorescence properties may be enhanced, allowing for visualization by fluorescence microscopy.
Quantitative Data Summary
Table 1: Chemical and Physical Properties of Solvent Orange 99
| Property | Value | Reference |
| CAS Number | 110342-29-5 | [1][2][3][4][5] |
| Molecular Structure | Azo, 1:2 chromium complex | [4][6] |
| Appearance | Yellowish Orange Powder | [1][5] |
| Solubility (g/L at 20°C) | ||
| Ethanol | 200 | [2] |
| Methanol (as Methoxypropanol PM) | 4.4% solution | [7] |
| Methyl Ethyl Ketone (MEK) | 400 | [2][5] |
| Acetone | 150 | [1] |
| N-propanol | 50 | [2] |
| Butyl Cellosolve | 250 | [1] |
| Water | Insoluble | [8] |
Table 2: Proposed Fluorescence Microscopy Settings for Solvent Orange 99
Disclaimer: The following spectral properties are hypothetical and based on the visible color of the dye. These settings should be used as a starting point for experimental optimization.
| Parameter | Proposed Range | Common Filter Set |
| Excitation Maximum (Ex) | 488 - 540 nm | Green (e.g., FITC/GFP) or Yellow (e.g., TRITC/RFP) |
| Emission Maximum (Em) | 550 - 600 nm | Yellow to Orange (e.g., TRITC/RFP) |
Signaling Pathway in Lipid Droplet Formation
Lipid droplet biogenesis is a complex process regulated by various signaling pathways. A central pathway involves the transcription factors PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). These master regulators of adipogenesis work in a coordinated manner to activate the expression of genes involved in fatty acid uptake, triglyceride synthesis, and lipid droplet formation.[9][10][11][12][13][14] Activation of PPARγ can promote the expression of C/EBPα, and they can synergistically activate downstream targets, leading to the maturation of adipocytes and the accumulation of lipid droplets.[12][13][14]
References
- 1. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 2. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. jadechem-colours.com [jadechem-colours.com]
- 6. Solvent Orange 99 Metal Complex Dye [colorbloomdyes.com]
- 7. shop.kremerpigments.com [shop.kremerpigments.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. Hepatic lipid homeostasis by peroxisome proliferator-activated receptor gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ activation regulates lipid droplet formation and lactate production in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Orange Fluorescent Dyes for Live-Cell Microscopy
To the Researcher: Initial investigations into the use of Solvent Orange 99 for fluorescence microscopy of live cells have shown that this compound is an industrial-grade solvent dye primarily used in applications such as wood stains, printing inks, and plastics.[1][2][3][4] There is currently no scientific literature or commercially available information to support its use as a fluorescent probe for biological imaging of living cells. Its photophysical properties in aqueous or cellular environments, as well as its potential cytotoxicity, are unknown.
Therefore, these application notes will focus on a well-established and widely used class of orange fluorescent dyes suitable for live-cell imaging. For the purpose of providing detailed and accurate protocols, we will use Acridine Orange as a representative example of a versatile dye that emits in the orange-to-red spectrum under specific cellular conditions and is extensively documented for live-cell applications.[5][6] We will also provide data for other common orange fluorescent probes for comparison.
Introduction to Orange Fluorescent Dyes in Live-Cell Imaging
Fluorescence microscopy of live cells is a powerful technique for studying dynamic cellular processes.[7][8] Orange fluorescent dyes are valuable tools in multicolor imaging experiments, offering distinct spectral properties that can be combined with blue, green, and far-red probes. These dyes can be used to label specific organelles, monitor physiological states, and track cellular dynamics in real-time.
Acridine Orange (AO) is a cell-permeable, metachromatic fluorescent dye that can be used to visualize acidic organelles, such as lysosomes and autophagosomes, in living cells.[5][6] In its monomeric form, when intercalated with DNA and RNA, it fluoresces green. However, in the acidic environment of lysosomes, it becomes protonated and forms aggregates that emit a bright orange-red fluorescence.[6] This spectral shift makes it a valuable tool for studying lysosomal dynamics and cell viability.
Quantitative Data of Common Orange/Red Fluorescent Probes
For researchers to effectively plan their experiments, the following table summarizes the key photophysical properties of Acridine Orange and other commercially available orange fluorescent probes suitable for live-cell imaging.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Common Applications in Live Cells |
| Acridine Orange (in acidic vesicles) | ~465 | ~650 | Staining of lysosomes and other acidic organelles.[6] |
| abberior LIVE ORANGE mito | 586 | 606 | High-resolution imaging of mitochondria.[9] |
| MitoTracker™ Red CMXRos | 579 | 599 | Staining of mitochondria in live cells.[7] |
| LysoTracker™ Red DND-99 | 577 | 590 | Staining of acidic organelles in live cells. |
| Propidium Iodide (PI) | 535 | 617 | Dead cell stain, enters cells with compromised membranes.[10] |
Experimental Protocols
General Guidelines for Live-Cell Imaging
Successful live-cell imaging requires meticulous attention to maintaining cell health on the microscope stage and minimizing phototoxicity.
-
Cell Culture: Ensure cells are healthy and sub-confluent (50-70%) on glass-bottom dishes or slides suitable for high-resolution imaging.
-
Imaging Medium: Use a phenol red-free imaging medium to reduce background fluorescence. For long-term imaging, use a CO2-independent medium or a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).[11]
-
Minimizing Phototoxicity: Use the lowest possible excitation light intensity and exposure times to prevent cell damage.[6][7] Consider using spinning disk confocal or other gentle imaging modalities.[8]
Protocol for Staining Acidic Organelles with Acridine Orange
This protocol provides a method for visualizing lysosomes and other acidic vesicles in live cells using Acridine Orange.
Materials:
-
Acridine Orange (powder or stock solution)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging vessel (e.g., glass-bottom dish)
-
Fluorescence microscope with appropriate filter sets (see below)
Protocol Steps:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of Acridine Orange in DMSO.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel and culture until they reach 50-70% confluency.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM Acridine Orange stock solution to a final working concentration of 1-5 µM in pre-warmed, serum-free or complete cell culture medium.[6] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange staining solution to the cells, ensuring the monolayer is fully covered.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[6]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or phenol red-free imaging medium to remove excess dye and reduce background fluorescence.[6]
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free imaging medium to the cells.
-
Proceed with imaging immediately on a fluorescence microscope.
-
Microscopy Settings:
-
For Orange/Red Lysosomal Fluorescence: Use an excitation filter around 465 nm and an emission filter around 650 nm.[6]
-
For Green Nuclear/Cytoplasmic Fluorescence: Use an excitation filter around 485 nm and an emission filter around 535 nm.[6]
Visualizations
Experimental Workflow for Acridine Orange Staining
Caption: Workflow for staining live cells with Acridine Orange.
Principle of Acridine Orange Fluorescence
References
- 1. Solvent orange rg (solvent orange 99) - METAL COMPLEX SOLVENT ORANGE - L COLOR [l-color.com]
- 2. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 3. elitepigment.com [elitepigment.com]
- 4. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Notes: Quantification of Intracellular Lipids in Yeast Using Fluorescent Staining
A Note on Dye Selection: While the query specified Solvent Orange 99, a comprehensive review of scientific literature indicates that this solvent dye is primarily utilized in industrial applications such as inks and coatings.[1][2][3][4][5] There is no evidence in the reviewed literature of its use for biological lipid staining in yeast. Therefore, these application notes have been adapted to feature Nile Red , a well-established and widely used fluorescent dye for the quantification of intracellular lipids in yeast and other microorganisms.[1][2][3][5][6][7][8][9][10][11][12] Nile Red is a lipophilic stain that exhibits strong fluorescence in lipid-rich environments, making it an excellent tool for visualizing and quantifying intracellular lipid droplets.[3][5]
Introduction
Yeast, particularly oleaginous strains, are of significant interest to researchers in fields ranging from biofuel development to drug discovery due to their capacity to accumulate lipids.[6] Accurate and efficient quantification of these lipid stores is crucial for screening high-yielding strains and for understanding the cellular response to genetic or environmental modifications. This document provides a detailed protocol for the quantification of neutral lipids in yeast cells using Nile Red staining, adaptable for both fluorescence microscopy and high-throughput 96-well plate-based assays.[6][7][8]
Principle of the Assay
Nile Red is a fluorescent dye that is highly sensitive to the polarity of its environment. In aqueous solutions, its fluorescence is minimal, but in hydrophobic environments, such as the neutral lipid cores of intracellular lipid droplets, it fluoresces intensely.[3] This property allows for the specific detection and quantification of lipid accumulation within yeast cells. The fluorescence intensity is proportional to the amount of intracellular lipids, which can be measured using a fluorescence microscope or a microplate reader.[9][10] To enhance the permeability of the yeast cell wall and membrane to Nile Red, a solvent such as dimethyl sulfoxide (DMSO) is often included in the staining protocol.[6]
Experimental Protocols
Protocol 1: High-Throughput Lipid Quantification in a 96-Well Plate Format
This protocol is adapted from an improved high-throughput Nile Red fluorescence assay and is suitable for screening a large number of yeast samples.[6]
Materials:
-
Yeast strains of interest
-
Appropriate yeast culture medium (e.g., YPD or a specific lipid accumulation medium)
-
Phosphate-Buffered Saline (PBS)
-
Nile Red stock solution (0.1 mg/mL in acetone, freshly prepared)[6]
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~590 nm)[6]
Methodology:
-
Yeast Culture: Inoculate yeast strains into the desired culture medium and incubate under conditions that promote lipid accumulation. This is often a nitrogen-limited medium with a high carbon-to-nitrogen ratio.[6]
-
Cell Harvesting and Preparation:
-
Once cultures have reached the desired growth phase, measure the optical density at 600 nm (OD600).
-
Adjust the cell suspension to a final OD600 of 1.0 in the culture medium or PBS. No washing step is required in this optimized protocol.[6]
-
Pipette 250 µL of the adjusted cell suspension into the wells of a black 96-well microplate.[6]
-
-
Staining:
-
Fluorescence Measurement:
-
Immediately after adding the Nile Red, place the microplate in a plate reader.
-
Perform kinetic readings of fluorescence (Excitation: 530/25 nm, Emission: 590/35 nm) every 60 seconds for 20 minutes.[6] This is crucial as the time to reach maximal fluorescence can vary between strains.[6][11]
-
Use the highest fluorescence intensity value obtained during the kinetic reading for each sample for data analysis.[6]
-
Include unstained cell suspensions as a blank to correct for autofluorescence.[6]
-
Protocol 2: Microscopic Visualization and Quantification of Lipid Droplets
This protocol is suitable for detailed analysis of lipid droplet morphology and quantification on a single-cell level.
Materials:
-
Yeast culture grown as described in Protocol 1.
-
PBS
-
Nile Red working solution (e.g., 200-1000 nM in PBS or buffer of choice)[3]
-
DMSO (optional, to enhance staining)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold fluorescence: Excitation 450-500 nm, Emission >528 nm)[3]
Methodology:
-
Cell Preparation:
-
Harvest a small volume of yeast culture.
-
Wash the cells once with PBS by centrifugation (e.g., 5000 x g for 5 minutes) and resuspend in PBS.
-
-
Staining:
-
Incubate the cell suspension with the Nile Red working solution for 5 to 15 minutes at room temperature, protected from light.[3][4] The optimal incubation time may need to be determined empirically, as fluorescence can stabilize between 20 and 30 minutes depending on the yeast strain and solvent used.[11]
-
-
Microscopy:
-
Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold or red structures within the cytoplasm.[3]
-
-
Image Analysis for Quantification (using ImageJ):
Data Presentation
Quantitative data from lipid analysis should be presented in a clear and structured format. Below is an example of how to summarize data from a 96-well plate assay.
| Yeast Strain | Condition | Mean Peak Relative Fluorescence Units (RFU) | Standard Deviation | Lipid Content (% of Dry Cell Weight) - Gravimetric |
| Wild Type | Standard Medium | 1500 | 120 | 5% |
| Wild Type | Lipid Induction Medium | 8500 | 450 | 35% |
| Mutant A | Lipid Induction Medium | 2500 | 210 | 10% |
| Mutant B | Lipid Induction Medium | 12000 | 700 | 50% |
Visualizations
Experimental Workflow for High-Throughput Lipid Quantification
Caption: Workflow for high-throughput lipid quantification in yeast.
Simplified Lipid Metabolism Pathway in Saccharomyces cerevisiae
References
- 1. emulatebio.com [emulatebio.com]
- 2. mdpi.com [mdpi.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 6. An improved high-throughput Nile red fluorescence assay for estimating intracellular lipids in a variety of yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nile Red Staining of Neutral Lipids in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. Nile Red Staining of Neutral Lipids in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid estimation of lipids in oleaginous fungi and yeasts using Nile red fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Nile Red Incubation Time Before Reading Fluorescence Greatly Influences the Yeast Neutral Lipids Quantification [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 14. musselmanlab.com [musselmanlab.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Application of Solvent Orange 99 in Flow Cytometry for Lipid Analysis: A Review of Current Applications and Recommended Alternatives
Initial Assessment of Solvent Orange 99
A comprehensive review of available scientific literature and supplier information indicates that Solvent Orange 99 is a metal-complex solvent dye with primary applications in industrial settings.[1][2][3][4][5] Its use is well-documented for coloring wood stains, printing inks, aluminum foils, plastics, and various coatings.[1][3][5] The chemical properties of Solvent Orange 99, such as its solubility in organic solvents and its nature as a metal complex, are tailored for these industrial applications.[1][2] At present, there is no scientific literature supporting the use of Solvent Orange 99 as a fluorescent probe for lipid analysis in biological samples via flow cytometry.
Researchers seeking to analyze lipids in a cellular context using flow cytometry are advised to consider established and validated lipophilic fluorescent dyes. These dyes have been specifically designed and characterized for biological applications, ensuring specificity for lipid structures and compatibility with aqueous buffer systems and live or fixed cells.
Recommended Alternatives for Lipid Analysis by Flow Cytometry
For researchers, scientists, and drug development professionals interested in the quantitative and qualitative analysis of intracellular lipids, several fluorescent probes are widely used and validated. These dyes offer robust and reproducible staining of lipid droplets and other lipid-rich structures. The choice of dye often depends on the specific lipid class of interest and the instrumentation available.
A prominent and versatile dye for this purpose is Nile Red , which is known to stain neutral lipids.[6] Another related dye, Nile Blue , can be used to distinguish between different lipid classes.[6] Flow cytometry provides a high-throughput method to assess lipid content in individual cells, which is a significant advantage over bulk biochemical assays.[7]
Below are detailed application notes and protocols for the use of Nile Red in flow cytometry for lipid analysis.
Application Note: Quantification of Intracellular Lipid Content using Nile Red and Flow Cytometry
Introduction
Intracellular lipid accumulation is a key indicator of cellular metabolic status and is implicated in various physiological and pathological processes, including obesity, diabetes, and fatty liver disease. Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a lipophilic fluorescent dye commonly used for the detection and quantification of intracellular lipid droplets.[6] When in a lipid-rich environment, Nile Red exhibits strong fluorescence, which can be readily measured by flow cytometry. This application note provides a detailed protocol for staining cells with Nile Red and analyzing their lipid content using flow cytometry.
Principle of the Method
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In aqueous solutions, it is weakly fluorescent. However, upon partitioning into the nonpolar environment of intracellular lipid droplets, its fluorescence quantum yield increases significantly, and the emission maximum shifts. This property allows for the specific detection of neutral lipids within cells. The fluorescence intensity of Nile Red, as measured by a flow cytometer, is proportional to the cellular neutral lipid content.
Data Presentation
The following table summarizes the key spectral properties of common lipophilic dyes used in lipid analysis.
| Dye | Excitation Max (nm) | Emission Max (nm) | Target Lipids | Notes |
| Nile Red | ~488-550 | ~525-650 | Neutral lipids (triglycerides, cholesteryl esters) | Emission spectrum is environmentally sensitive. |
| Nile Blue A | ~633 | ~670 | Unsaturated fatty acids (>C16) | Can be used in conjunction with Nile Red for multi-parameter analysis.[6] |
| BODIPY 493/503 | ~493 | ~503 | Neutral lipids | Bright, photostable dye with a narrow emission spectrum. |
| Oil Red O | N/A (absorbance) | N/A (absorbance) | Neutral lipids | A traditional histological stain, not fluorescent for flow cytometry.[8][9][10][11][12] |
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., adipocytes, hepatocytes, macrophages)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nile Red stock solution (1 mg/mL in acetone or DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (Optional)
-
Flow cytometer equipped with a 488 nm or 561 nm laser
Protocol for Staining and Analysis
-
Cell Preparation:
-
Culture cells to the desired confluency or treat with experimental compounds to modulate lipid content.
-
For suspension cells, proceed directly to harvesting.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining with Nile Red:
-
Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Add the Nile Red working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing (Optional):
-
After incubation, cells can be washed once with PBS to remove excess dye, which may reduce background fluorescence. Centrifuge at 300 x g for 5 minutes and resuspend in fresh PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a 488 nm or 561 nm laser.
-
Collect the fluorescence emission in the appropriate channels (e.g., a green channel for phospholipids and a red/orange channel for neutral lipids if using a 488 nm laser).
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
Record data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
Data Analysis
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and aggregates.
-
Generate a histogram of the Nile Red fluorescence intensity for the gated population.
-
The mean or median fluorescence intensity (MFI) of the population is indicative of the average cellular lipid content.
-
Compare the MFI of treated samples to control samples to determine the relative change in lipid content.
Mandatory Visualizations
Caption: Experimental workflow for intracellular lipid analysis using Nile Red and flow cytometry.
Caption: Mechanism of Nile Red staining in a cell for lipid droplet detection.
References
- 1. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 2. Solvent Orange 99 - Application: Industrial at Best Price in Mumbai | S D International [tradeindia.com]
- 3. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 4. Solvent Orange 99 Metal Complex Dye [colorbloomdyes.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Intracellular flow cytometric lipid analysis - a multiparametric system to assess distinct lipid classes in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Cells with Solvent Orange 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 99 is a lipophilic dye, suggesting its potential utility in biological applications for staining lipid-rich structures such as cell membranes.[1][2] As an industrial dye, its application in cellular biology is not well-documented, necessitating empirical determination of optimal staining conditions. These application notes provide a generalized protocol for the preparation of a Solvent Orange 99 stock solution and its subsequent use in cell staining, based on its chemical properties and established methods for similar lipophilic dyes. Researchers should note that the lack of specific data on fluorescence and cytotoxicity for this particular dye requires initial validation and optimization experiments.
Chemical and Physical Properties
A summary of the key quantitative data for Solvent Orange 99 is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 266.29 g/mol | N/A |
| Appearance | Yellowish Orange Powder | [3] |
| Solubility (g/L at 20°C) | ||
| Methyl Ethyl Ketone (MEK) | ≥ 400 | N/A |
| Ethanol | 200 | N/A |
| 2-Ethoxyethanol | 500 | N/A |
| Water | Insoluble | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution
Objective: To prepare a concentrated stock solution of Solvent Orange 99 that can be easily diluted to working concentrations for cell staining.
Materials:
-
Solvent Orange 99 powder (Molecular Weight: 266.29 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Dye: Accurately weigh out 2.66 mg of Solvent Orange 99 powder using an analytical balance.
-
Dissolving in DMSO: Transfer the weighed powder into a clean microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes to ensure the dye is completely dissolved. The resulting solution is a 10 mM stock solution of Solvent Orange 99.
-
Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
General Protocol for Staining Live Cells
Objective: To stain the membranes of live cells using the Solvent Orange 99 stock solution. This protocol is a starting point and will require optimization for specific cell types and experimental conditions.
Materials:
-
10 mM Solvent Orange 99 stock solution in DMSO
-
Cells in culture (adherent or suspension)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Microscope slides or imaging plates
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells on sterile coverslips or in imaging-compatible plates and culture until the desired confluency is reached.
-
Suspension Cells: Harvest cells by centrifugation and resuspend in an appropriate buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
-
Preparation of Staining Solution: Prepare a working solution of Solvent Orange 99 by diluting the 10 mM stock solution in cell culture medium or a suitable buffer like PBS. A starting concentration range of 1 to 10 µM is recommended for initial experiments.
-
Staining:
-
Adherent Cells: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light.[2]
-
Suspension Cells: Add the staining solution to the cell suspension and incubate for 5-20 minutes at 37°C, protected from light.[2]
-
-
Washing:
-
Adherent Cells: After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove excess dye.
-
Suspension Cells: Centrifuge the cells to pellet, remove the supernatant containing the staining solution, and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat the wash step two to three times.
-
Safety and Handling
Solvent Orange 99 is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[4] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Dispose of waste according to institutional and local regulations.
Diagrams
References
Application Notes and Protocols for Staining Live and Fixed Cells with Solvent Orange 99
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 99 is a metal-complex azo dye characterized by its lipophilic nature and solubility in organic solvents. While traditionally used in industrial applications such as inks and coatings, its hydrophobic properties suggest a potential application in biological imaging as a stain for cellular membranes and lipid-rich structures. These protocols provide a starting point for the utilization of Solvent Orange 99 for staining both live and fixed cells. The methodologies are based on established principles for lipophilic dyes and should be optimized for specific cell types and experimental conditions.
Principle of Staining
Due to its lipophilic characteristics, Solvent Orange 99 is expected to readily partition into the lipid bilayers of cellular membranes, including the plasma membrane and the membranes of various organelles. This non-covalent interaction allows for the visualization of cellular morphology and the tracking of dynamic membrane processes in live cells. In formaldehyde-fixed cells, the dye is expected to stain the preserved lipid structures.
Data Presentation
The following tables summarize the recommended starting parameters for staining protocols with Solvent Orange 99. Optimization of these parameters is crucial for achieving the best results.
Table 1: Stock Solution and Storage
| Parameter | Value |
| Solvent | Dimethyl sulfoxide (DMSO) or Ethanol |
| Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C, protected from light |
| Storage Duration | Up to 6 months |
Table 2: Recommended Staining Parameters (To be Optimized)
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Cell Type | Adherent or suspension cells | Adherent or suspension cells |
| Fixative | N/A | 4% Paraformaldehyde in PBS |
| Permeabilization (Optional) | N/A | 0.1% Triton X-100 in PBS |
| Staining Vehicle | Serum-free culture medium or PBS | PBS |
| Working Concentration | 1-10 µM (start with a titration) | 1-10 µM (start with a titration) |
| Incubation Time | 5-30 minutes at 37°C | 10-20 minutes at room temperature |
| Washing Buffer | PBS or serum-free medium | PBS |
| Imaging Buffer | PBS or appropriate imaging medium | PBS |
| Hypothetical λex/λem | To be determined experimentally | To be determined experimentally |
Experimental Protocols
Protocol 1: Staining of Live Cells
This protocol describes the staining of live cells in culture with Solvent Orange 99.
Materials:
-
Solvent Orange 99 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Serum-free cell culture medium
-
Cultured cells on coverslips or in a multi-well plate
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).
-
Preparation of Staining Solution: Prepare a working solution of Solvent Orange 99 by diluting the stock solution in serum-free culture medium or PBS to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to find the optimal staining intensity with minimal cytotoxicity.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Staining: Add the staining solution to the cells and incubate for 5-30 minutes at 37°C in a cell culture incubator. Protect from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or serum-free medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets. The optimal excitation and emission wavelengths for Solvent Orange 99 need to be determined experimentally.
Protocol 2: Staining of Fixed Cells
This protocol is for staining cells that have been previously fixed with paraformaldehyde.
Materials:
-
Solvent Orange 99 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Cultured cells on coverslips or in a multi-well plate
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If intracellular staining is desired or if combining with antibody staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Note that permeabilization may cause some redistribution of the lipophilic dye.
-
Washing (if permeabilized): Wash the cells three times with PBS.
-
Preparation of Staining Solution: Prepare a working solution of Solvent Orange 99 by diluting the stock solution in PBS to the desired final concentration (e.g., 1-10 µM).
-
Staining: Add the staining solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Workflow for staining live cells with Solvent Orange 99.
Caption: Workflow for staining fixed cells with Solvent Orange 99.
Caption: Principle of cellular staining with lipophilic Solvent Orange 99.
Solvent Orange 99: A Detailed Examination of its Applications in Materials Science and Polymer Research
Introduction: Solvent Orange 99 is a metal-complex solvent dye known for its vibrant yellowish-orange hue and excellent solubility in a variety of organic solvents. This has led to its widespread use across various sectors of materials science, particularly in the coloration of polymers, coatings, and inks. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the utilization of Solvent Orange 99.
Physicochemical Properties and Performance Data
Solvent Orange 99 exhibits a range of properties that make it a versatile colorant for numerous applications. The following tables summarize key quantitative data regarding its physical characteristics, solubility, and fastness properties.
Table 1: General Properties of Solvent Orange 99
| Property | Value | Reference |
| Chemical Class | Metal Complex | [1][2] |
| Physical Appearance | Yellowish Orange Powder | [1] |
| C.I. Name | Solvent Orange 99 | [2] |
| CAS Number | 110342-29-5 | [2][3] |
Table 2: Solubility Profile of Solvent Orange 99
| Solvent | Solubility (g/L) |
| Butyl Cellosolve | 250 |
| Acetone | 150 |
| Methyl Ethyl Ketone | 300-400 |
| Diacetone Alcohol | 350 |
| 2-Ethoxyethanol | 500 |
| Alcohol | 200 |
| 1-Methoxy-2-propanol | 150 |
| N-Propanol | 50 |
| Ethyl Acetate | 150 |
Data compiled from various supplier technical data sheets.
Table 3: Fastness and Resistance Properties of Solvent Orange 99
| Property | Rating/Value |
| Light Fastness (ISO) | 7-8 |
| Heat Resistance | 160°C (20 min) |
| Acid Resistance | 4-5 |
| Alkali Resistance | 4-5 |
Data compiled from various supplier technical data sheets.
Application Notes in Materials Science
Solvent Orange 99 is a preferred colorant in a multitude of materials due to its excellent color strength, stability, and compatibility with various polymer systems.[4][5] Its applications span across coatings, plastics, and printing industries.
Polymer Coloration
Solvent Orange 99 is extensively used for coloring a wide range of plastics and polymers.[6][7] Its high solubility in organic solvents allows for its incorporation into various polymer matrices during processing.
Key Applications:
-
Engineering Plastics: Due to its good thermal stability, it is suitable for coloring plastics that are processed at elevated temperatures.
-
Plastic Coatings: It is used to impart a durable and vibrant orange color to various plastic surfaces.[1][7]
-
Masterbatches: Its high color strength makes it an effective colorant in the production of masterbatches for coloring plastics.
Coatings and Inks
The excellent solubility and lightfastness of Solvent Orange 99 make it a valuable colorant for various coating and ink formulations.[1][4][7]
Key Applications:
-
Wood Stains and Coatings: It provides a transparent and vibrant orange hue to wood surfaces, enhancing the natural grain.[1]
-
Printing Inks: It is utilized in the formulation of printing inks for various substrates, including aluminum foil and paper.[1][7]
-
Leather Finishes: It is employed in the finishing of leather goods to provide a durable and aesthetically pleasing color.[1]
-
Baking Finishes: Its thermal stability allows for its use in baking finishes that are cured at high temperatures.[1]
Experimental Protocols
Protocol 1: Incorporation of Solvent Orange 99 into a Polymer Matrix (e.g., PMMA) by Solvent Casting
This protocol describes a general method for preparing a colored polymer film.
Materials:
-
Solvent Orange 99
-
Poly(methyl methacrylate) (PMMA) or other suitable polymer
-
Appropriate solvent (e.g., Methyl Ethyl Ketone, Acetone)
-
Glass petri dish or other flat substrate
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Prepare Polymer Solution: Dissolve a known amount of polymer (e.g., 10 g of PMMA) in a suitable solvent (e.g., 100 mL of MEK) in a beaker with stirring until a homogeneous solution is obtained.
-
Prepare Dye Solution: In a separate container, dissolve a calculated amount of Solvent Orange 99 in the same solvent to achieve the desired color intensity (e.g., 0.1 wt% relative to the polymer).
-
Mixing: Add the dye solution to the polymer solution and stir thoroughly to ensure uniform distribution of the dye.
-
Casting: Pour the colored polymer solution into a clean, level glass petri dish.
-
Drying: Place the petri dish in a dust-free environment at room temperature to allow for slow evaporation of the solvent. For faster drying, a drying oven at a temperature below the boiling point of the solvent can be used.
-
Film Removal: Once the film is completely dry, it can be carefully peeled from the glass substrate.
Workflow Diagram:
Caption: Workflow for incorporating Solvent Orange 99 into a polymer film via solvent casting.
Protocol 2: General Formulation of a Solvent-Based Ink Containing Solvent Orange 99
This protocol provides a basic framework for creating a simple solvent-based ink.
Materials:
-
Solvent Orange 99
-
Binder/Resin (e.g., acrylic, vinyl, or cellulose-based resin)
-
Solvent system (e.g., a blend of alcohols, ketones, and esters)
-
Additives (e.g., plasticizers, flow agents, adhesion promoters - optional)
-
High-speed disperser or shaker
Procedure:
-
Solvent Blend Preparation: Prepare the desired solvent blend by mixing the appropriate ratios of alcohols, ketones, and esters.
-
Binder Dissolution: Gradually add the binder resin to the solvent blend while stirring until it is completely dissolved. This forms the ink vehicle.
-
Dye Incorporation: Add the required amount of Solvent Orange 99 to the ink vehicle. The concentration will depend on the desired color strength.
-
Dispersion: Mix the components at high speed using a disperser or shaker to ensure the dye is fully dissolved and evenly distributed.
-
Addition of Additives (Optional): If required, add plasticizers to improve flexibility, flow agents to enhance leveling, or adhesion promoters to improve substrate wetting. Mix thoroughly after each addition.
-
Quality Control: Test the final ink for properties such as viscosity, color strength, and drying time.
Logical Relationship Diagram:
Caption: Key components of a solvent-based ink formulation featuring Solvent Orange 99.
Conclusion
Solvent Orange 99 is a highly effective and versatile dye for a wide range of applications in materials science and polymer research. Its excellent solubility, color strength, and fastness properties make it a reliable choice for coloring plastics, coatings, and inks. The provided application notes and general experimental protocols offer a starting point for researchers to explore the potential of this vibrant orange dye in their specific material systems. Further optimization of formulations and processing conditions will likely be necessary to achieve desired performance characteristics for specific applications.
References
- 1. Synthesis and Properties of Colored Polyurethane [journal.buct.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Use of Solvent Orange 99 in Combination with Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a significant lack of published scientific literature detailing the fluorescent properties and biological applications of Solvent Orange 99. This document, therefore, provides general methodologies and hypothetical application notes based on the known characteristics of similar solvent and metal-complex dyes. Extensive validation is required before adopting these protocols for experimental use.
Introduction to Solvent Orange 99
Solvent Orange 99 is a metal-complex azo dye, primarily utilized in industrial applications such as inks, coatings, and wood stains. Its chemical structure as an azo series metal complex suggests potential for fluorescence, a property observed in other metal-complex dyes. However, key photophysical properties like excitation and emission spectra, quantum yield, and photostability have not been characterized in the context of biological imaging. It is known to be soluble in various organic solvents like alcohols and ketones and insoluble in water.
Initial Characterization of Fluorescent Properties (Hypothetical Protocol)
Before any application in combination with other dyes, the fundamental fluorescent properties of Solvent Orange 99 must be determined.
Objective: To determine the excitation and emission spectra, and relative quantum yield of Solvent Orange 99 in various solvents.
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Solvent Orange 99 in a suitable organic solvent such as ethanol or DMSO.
-
Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in solvents of varying polarity (e.g., ethanol, DMSO, acetone, and a mixture with water) to assess solvent effects on fluorescence.
-
Absorbance Spectrum: Using a spectrophotometer, measure the absorbance spectrum of a diluted solution (e.g., 10 µM) from 300 nm to 700 nm to determine the maximum absorbance wavelength (λmax).
-
Excitation Spectrum: Using a spectrofluorometer, set the emission wavelength to an estimated value (e.g., 20-30 nm longer than the absorbance maximum) and scan a range of excitation wavelengths to find the peak excitation.
-
Emission Spectrum: Set the excitation wavelength to the determined peak and scan a range of emission wavelengths to find the peak emission.
-
Data Analysis: Record the excitation and emission maxima. For quantum yield, a reference dye with a known quantum yield in the same solvent would be required for comparative analysis.
Hypothetical Application Note 1: Co-localization Studies with a Known Organelle Stain
Application: Assessing the subcellular localization of Solvent Orange 99 in combination with a green fluorescent mitochondrial stain.
Rationale: Many hydrophobic dyes passively diffuse across cell membranes and can accumulate in lipid-rich structures like mitochondria. This hypothetical protocol pairs Solvent Orange 99 with a well-characterized green fluorescent mitochondrial dye to investigate potential co-localization.
Data Presentation:
| Dye | Excitation Max (nm) (Hypothetical) | Emission Max (nm) (Hypothetical) | Filter Set Recommendation (Hypothetical) |
| Solvent Orange 99 | 488 | 580 | TRITC/Cy3 Channel |
| MitoTracker™ Green FM | 490 | 516 | FITC/GFP Channel |
Experimental Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HeLa) on glass-bottom dishes and culture to 70-80% confluency.
-
Dye Preparation:
-
Prepare a 1 µM working solution of MitoTracker™ Green FM in serum-free medium.
-
Prepare a 5 µM working solution of Solvent Orange 99 in serum-free medium from a 1 mM DMSO stock. Note: The optimal concentration for Solvent Orange 99 needs to be determined empirically through a concentration gradient experiment to balance signal with potential cytotoxicity.
-
-
**Staining
Detecting Lipid Accumulation in Macrophages: A Proposed Method Using Solvent Orange 99
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The accumulation of lipids within macrophages, leading to the formation of foam cells, is a hallmark of various pathological conditions, including atherosclerosis, obesity-related inflammation, and certain cancers. Therefore, the accurate detection and quantification of intracellular lipid droplets are crucial for both basic research and the development of novel therapeutic interventions. While several fluorescent dyes, such as Nile Red and BODIPY, are commonly employed for this purpose, the exploration of alternative lipophilic stains could offer advantages in specific experimental contexts.
This document proposes a novel application for Solvent Orange 99 , a metal-complex solvent dye, in the detection of lipid accumulation in macrophages. Traditionally used in industrial applications for its vibrant orange color and solubility in organic solvents, its lipophilic nature suggests its potential as a stain for neutral lipid droplets within cells.[1][2][3][4][5][6]
Disclaimer: The use of Solvent Orange 99 for biological staining is a novel application and the protocols provided below are proposed based on the known properties of the dye and established methods for other lipophilic stains. Optimization and validation are essential for successful implementation in any specific experimental setup.
Principle of the Method
Solvent Orange 99 is a hydrophobic molecule that is expected to preferentially partition into the neutral lipid core of intracellular lipid droplets. Upon binding, these lipid-rich organelles can be visualized and quantified using fluorescence microscopy. The intensity of the fluorescence signal is anticipated to correlate with the extent of lipid accumulation within the macrophages.
Physicochemical Properties of Solvent Orange 99
A summary of the relevant properties of Solvent Orange 99 is presented in the table below.
| Property | Description |
| CAS Number | 110342-29-5[2][7][8] |
| Appearance | Yellowish Orange Powder[1][2] |
| Molecular Structure | Azo, 1:2 chromium complex[6][8] |
| Solubility | Soluble in alcohols, glycolethers, ketones, and esters.[1] Insoluble in water.[4] |
Table 1: Physicochemical Properties of Solvent Orange 99.
Experimental Protocols
The following are proposed protocols for the use of Solvent Orange 99 to stain lipid droplets in cultured macrophages. These protocols are based on standard methods for other lipophilic dyes and should be optimized for specific cell types and experimental conditions.
Protocol 1: Staining of Lipid Droplets in Fixed Macrophages
This protocol is suitable for endpoint assays where live-cell imaging is not required.
Materials:
-
Macrophage cell culture (e.g., RAW 264.7, bone marrow-derived macrophages)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Solvent Orange 99 stock solution (1 mg/mL in a suitable organic solvent like isopropanol or acetone)
-
Staining solution (a dilution of the stock solution in PBS, to be optimized)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture and Treatment: Culture macrophages on glass coverslips in a multi-well plate. Treat the cells with stimuli known to induce lipid accumulation (e.g., oxidized LDL, fatty acids) for the desired duration. Include an untreated control group.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Prepare the Solvent Orange 99 staining solution by diluting the stock solution in PBS. The optimal concentration needs to be determined empirically, starting with a range of 1-10 µg/mL. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium. If nuclear counterstaining is desired, use a mounting medium containing DAPI.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope. Based on its orange color, excitation and emission wavelengths in the green to orange range of the spectrum should be tested for optimal signal.
Protocol 2: Staining of Lipid Droplets in Live Macrophages
This protocol allows for the visualization of lipid droplets in living cells, enabling dynamic studies.
Materials:
-
Macrophage cell culture
-
Culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Solvent Orange 99 stock solution (1 mg/mL in DMSO)
-
Staining solution (a dilution of the stock solution in culture medium or PBS/HBSS, to be optimized)
Procedure:
-
Cell Culture and Treatment: Culture macrophages in a suitable imaging dish or chamber slide. Treat the cells as described in Protocol 1.
-
Staining: Prepare the Solvent Orange 99 staining solution by diluting the DMSO stock solution in pre-warmed culture medium or PBS/HBSS. The final concentration should be optimized, starting in the range of 0.5-5 µg/mL.
-
Incubation: Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed culture medium or PBS/HBSS to remove the excess dye.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
Data Presentation
Quantitative analysis of lipid accumulation can be performed by measuring the fluorescence intensity of Solvent Orange 99 staining. The data can be presented in a tabular format for easy comparison between different treatment groups.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Lipid-Positive Cells (%) |
| Control | 150 | 25 | 10 |
| Treatment A (e.g., 50 µg/mL oxLDL) | 850 | 75 | 85 |
| Treatment B (e.g., Drug Candidate X) | 400 | 50 | 40 |
Table 2: Hypothetical Quantitative Data of Lipid Accumulation. This table illustrates how data on mean fluorescence intensity and the percentage of cells with significant lipid accumulation could be presented.
Visualizations
Signaling Pathway of Macrophage Lipid Accumulation
The uptake of modified lipoproteins by scavenger receptors is a key event in macrophage lipid accumulation. The following diagram illustrates a simplified signaling pathway.
References
- 1. jadechem-colours.com [jadechem-colours.com]
- 2. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 3. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. Solvent orange rg (solvent orange 99) - METAL COMPLEX SOLVENT ORANGE - L COLOR [l-color.com]
- 6. specialchem.com [specialchem.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. worlddyevariety.com [worlddyevariety.com]
Troubleshooting & Optimization
Technical Support Center: Solvent Orange 99 & Lipophilic Dye Imaging
Disclaimer: There is limited scientific literature available on the specific use of Solvent Orange 99 for biological fluorescence imaging. This guide provides general principles and troubleshooting strategies for using lipophilic (solvent-like) dyes, which may be applicable to Solvent Orange 99. Researchers should always perform thorough validation and optimization for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: I'm observing very high background fluorescence when imaging with a lipophilic dye. What are the common causes?
High background fluorescence in imaging with lipophilic dyes can stem from several sources:
-
Autofluorescence: Biological samples naturally emit their own fluorescence from molecules like NADH, collagen, and elastin.[1][2] This is often more pronounced in the blue and green spectral regions.[1]
-
Non-specific Dye Binding: The dye may bind to cellular components other than the target of interest, or aggregate in the sample.[3][4]
-
Excess Dye Concentration: Using a higher concentration of the dye than necessary can lead to a general, high-level background signal.[5][6]
-
Insufficient Washing: Failure to adequately wash away unbound dye molecules will result in background fluorescence.[3][7]
-
Fluorescent Media Components: Phenol red, serum, and other components in cell culture media can be fluorescent and contribute to background noise.[8][9]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence in the sample.[1][10]
Q2: How can I determine if the background I'm seeing is from my sample (autofluorescence) or from the dye?
To identify the source of background fluorescence, you should include an unstained control in your experiment.[2][6] This is a sample that has undergone all the same processing steps (e.g., fixation, permeabilization) but has not been incubated with the fluorescent dye. By imaging this control using the same settings, you can visualize the level of natural autofluorescence in your sample.
Q3: Are there chemical treatments to reduce autofluorescence?
Yes, several chemical treatments can be used to quench autofluorescence:
-
Sudan Black B: A lipophilic dye that can reduce autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[10][11] However, Sudan Black B can introduce its own fluorescence in the far-red channel.[10][12]
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[1][10]
-
Commercial Quenching Reagents: Products like Vector® TrueVIEW® are available to reduce autofluorescence from various sources.[1][13]
Q4: Can I use image processing to remove background fluorescence?
While not a substitute for optimizing your staining protocol, image processing techniques like background subtraction can be useful. This involves measuring the average fluorescence intensity of a background region in your image and subtracting this value from the entire image. Some advanced microscopy systems also offer spectral deconvolution, which can separate the signal of your dye from the autofluorescence spectrum if they are distinct enough.[8]
Troubleshooting Guides
Issue 1: High Overall Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dye concentration is too high. | Perform a concentration titration of the dye, starting from a low concentration and gradually increasing it.[6][7] | Find the lowest dye concentration that provides a specific signal with minimal background. |
| Insufficient washing. | Increase the number and duration of wash steps after dye incubation. Use a mild detergent like Tween-20 in the wash buffer to help remove non-specific binding.[5] | Reduction in background signal as unbound dye is washed away. |
| Culture medium is fluorescent. | For live-cell imaging, switch to a phenol red-free and serum-free imaging medium or a buffered saline solution during image acquisition.[7][8][9] | A significant decrease in background fluorescence originating from the medium. |
| Non-specific binding of the dye. | Include a blocking step using agents like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable) to reduce non-specific protein interactions.[4][14] | Reduced background due to fewer non-specific binding sites available for the dye. |
Issue 2: Weak Specific Signal and High Background (Low Signal-to-Noise Ratio)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal dye incubation time. | Optimize the incubation time. Too short may result in weak staining, while too long can increase non-specific binding. | Improved balance between specific signal intensity and background. |
| Sample autofluorescence is masking the signal. | If possible, choose a dye that excites and emits in the red or far-red spectrum, as autofluorescence is typically lower at these wavelengths.[1][2] | The specific signal from the dye will be more distinguishable from the autofluorescence. |
| Photobleaching of the specific signal. | Use an anti-fade mounting medium for fixed samples.[6] For live imaging, minimize the exposure time and excitation light intensity.[15][16] | Preservation of the fluorescent signal, leading to a better signal-to-noise ratio. |
| Incorrect imaging settings. | Ensure you are using the optimal excitation and emission filters for your specific dye. Check the manufacturer's data sheet for the dye's spectral properties. | Maximized collection of the specific fluorescent signal while minimizing bleed-through from other sources. |
Experimental Protocols
General Protocol for Staining with a Lipophilic Dye
This is a general starting protocol. Optimal conditions will vary depending on the cell type, dye, and experimental goals.
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in imaging-compatible plates.
-
For suspension cells, they can be stained in tubes.
-
-
Fixation (for fixed-cell imaging):
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Note: Avoid alcohol-based fixatives as they can disrupt lipid membranes.[17]
-
Wash the cells 3 times with PBS.
-
-
Staining:
-
Prepare a stock solution of the lipophilic dye in a suitable solvent like DMSO or ethanol.
-
Dilute the dye stock solution to the desired working concentration in a buffered saline solution like PBS or HBSS.
-
Incubate the cells with the staining solution for the desired amount of time (e.g., 5-30 minutes) at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells 3-5 times with PBS to remove unbound dye.[7]
-
-
Imaging:
Quantitative Data Summary for Lipophilic Dyes
The following table provides typical starting concentration ranges for common lipophilic dyes. These can be used as a reference for optimizing a new dye like Solvent Orange 99.
| Dye | Common Target | Typical Staining Concentration | Typical Incubation Time |
| Nile Red | Lipid Droplets | 100 ng/mL - 1 µg/mL | 5 - 15 minutes |
| BODIPY 493/503 | Lipid Droplets | 1 - 5 µM | 10 - 30 minutes |
| DiI | Plasma Membrane | 1 - 5 µM | 5 - 20 minutes |
| DiO | Plasma Membrane | 1 - 5 µM | 5 - 20 minutes |
Visualizations
Caption: A flowchart for troubleshooting high background fluorescence.
Caption: A diagram of a signaling pathway leading to lipid droplet formation.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotium.com [biotium.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biotium.com [biotium.com]
- 15. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. biotium.com [biotium.com]
Preventing photobleaching of Solvent Orange 99 during time-lapse microscopy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the photobleaching of Solvent Orange 99 during time-lapse microscopy experiments.
Troubleshooting Guides
Issue: Rapid Signal Loss of Solvent Orange 99
If you are experiencing a rapid decrease in the fluorescent signal from Solvent Orange 99 during time-lapse imaging, it is likely due to photobleaching. Follow these steps to diagnose and resolve the issue:
1. Minimize Light Exposure:
-
Reduce Excitation Light Intensity: Lower the laser power or illumination intensity to the minimum level required for adequate signal detection.[1][2][3]
-
Decrease Exposure Time: Use the shortest possible exposure time for each image acquisition.[2][4]
-
Optimize Imaging Frequency: Capture images only as often as is necessary to observe the biological process of interest.[4]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.[1][3][5]
2. Optimize the Imaging Medium:
-
Incorporate Antifade Reagents: The use of commercial antifade reagents is a standard method to reduce photobleaching for a wide range of fluorescent dyes.[6][7] While specific compatibility with Solvent Orange 99 should be empirically determined, these reagents work by scavenging reactive oxygen species that cause photodamage.[5]
-
Consider a Different Mounting Medium: For fixed-cell imaging, ensure you are using a mounting medium containing an antifade agent.[8]
3. Verify Microscope Setup:
-
Check Filter Sets: Ensure that the excitation and emission filters are appropriate for the spectral characteristics of Solvent Orange 99 to maximize signal collection and minimize unnecessary light exposure.
-
Detector Sensitivity: Increase the gain or sensitivity of your detector to allow for lower excitation light levels.[2]
Issue: Distinguishing Photobleaching from a Biological Event
It is crucial to determine if signal loss is an artifact of imaging or a true biological phenomenon.
Control Experiment:
-
Image a control sample stained with Solvent Orange 99 under the identical time-lapse imaging conditions but without the experimental treatment or stimulus.
-
If the fluorescence intensity diminishes in the control sample, photobleaching is the likely cause.[9]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Solvent Orange 99, upon exposure to light.[9] This process leads to a loss of the molecule's ability to fluoresce, resulting in a fading of the signal during microscopy.[1]
Q2: Why is my Solvent Orange 99 signal fading so quickly?
A2: Rapid signal decay is a hallmark of photobleaching. The rate of photobleaching is influenced by the intensity and duration of the excitation light, as well as the local chemical environment of the dye.[8][9]
Q3: How does photobleaching affect my experimental results?
Q4: Are there more photostable alternatives to Solvent Orange 99?
A4: While information on the photostability of Solvent Orange 99 in microscopy is limited, modern fluorescent dyes are often engineered for increased photostability. If photobleaching of Solvent Orange 99 remains a persistent issue despite troubleshooting, consider exploring alternative dyes with similar spectral properties but higher photostability.[2][8]
Quantitative Data Summary
The following tables provide illustrative data for comparing the photostability of a hypothetical fluorescent dye under different conditions. Researchers should perform similar experiments to characterize Solvent Orange 99 in their specific system.
Table 1: Effect of Excitation Light Intensity on Photobleaching
| Excitation Intensity | Half-life of Fluorescence (seconds) |
| 100% | 15 |
| 50% | 45 |
| 25% | 120 |
| 10% | 300 |
Table 2: Efficacy of Antifade Reagents on Photostability
| Condition | Half-life of Fluorescence (seconds) |
| No Antifade Reagent | 45 |
| Antifade Reagent A | 180 |
| Antifade Reagent B | 240 |
Experimental Protocols
Protocol 1: General Staining with a Solvent Dye
-
Preparation of Staining Solution: Prepare a stock solution of Solvent Orange 99 in a suitable solvent (e.g., ethanol, MEK) based on its solubility characteristics.[10][11][12] Dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium.
-
Cell Staining:
-
For live-cell imaging, incubate the cells with the staining solution for the desired time and temperature.
-
For fixed-cell imaging, permeabilize the cells if necessary before incubating with the staining solution.
-
-
Washing: Wash the cells several times with fresh buffer or medium to remove unbound dye.
-
Mounting: For fixed cells, mount the coverslip onto a microscope slide using a mounting medium, preferably one containing an antifade reagent.
Protocol 2: Quantifying the Photobleaching Rate
-
Sample Preparation: Prepare a sample stained with Solvent Orange 99 according to your standard protocol.
-
Microscope Setup:
-
Select a representative field of view.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to the levels you intend to use for your experiment.
-
-
Time-lapse Acquisition: Acquire a series of images of the same field of view at a consistent frequency (e.g., one image every 5 seconds) with continuous illumination.
-
Data Analysis:
-
Define a region of interest (ROI) within a stained structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity against time.
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From this plot, determine the photobleaching half-life, which is the time it takes for the fluorescence to decrease to 50% of its initial value.[13]
-
Visualizations
Caption: A logical workflow for troubleshooting photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 7. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. jadechem-colours.com [jadechem-colours.com]
- 11. Solvent orange 99|CAS NO.110342-29-5 [xcolorpigment.com]
- 12. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Staining Mammalian Cells with Fluorescent Dyes
This technical support center provides guidance on staining mammalian cells. Initial searches for protocols regarding "Solvent Orange 99" for this application did not yield established methods, as this dye is primarily used in industrial applications such as wood stains, printing inks, and plastic coatings.[1][2][3][4][5]
For researchers aiming to stain mammalian cells with an orange fluorescent dye, we recommend using a well-established and validated stain such as Acridine Orange . Acridine Orange is a versatile nucleic acid dye that fluoresces green in the nucleus when bound to double-stranded DNA and red/orange in the cytoplasm and nucleolus where RNA is abundant.[6] It is also used to identify acidic vesicular organelles, such as lysosomes and autophagosomes.
This guide will provide detailed protocols, troubleshooting advice, and frequently asked questions for the successful application of Acridine Orange in mammalian cell staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Acridine Orange for staining mammalian cells?
The optimal concentration can vary depending on the cell type and the specific application (e.g., cell cycle analysis, apoptosis detection, staining of acidic organelles). However, a common working concentration is in the micromolar range. It is always recommended to perform a concentration gradient to determine the optimal concentration for your specific experimental conditions.
Q2: Can I use Acridine Orange for both live and fixed cells?
Yes, Acridine Orange is a cell-permeant dye and can be used for staining both live and fixed cells.[6] For live-cell imaging, it is crucial to use appropriate concentrations to avoid cytotoxicity.
Q3: My cells are showing weak or no fluorescence after staining. What could be the issue?
Several factors could contribute to weak staining. The dye concentration may be too low, or the incubation time might be insufficient. Ensure that the dye has not expired and has been stored correctly, protected from light. Also, verify that you are using the correct filter sets on your fluorescence microscope for Acridine Orange (Excitation/Emission for DNA: ~500/526 nm; for RNA: ~460/650 nm).[6]
Q4: The staining is appearing diffuse and not localized to specific organelles. What should I do?
This could be a sign of cell death or membrane permeabilization. If you are performing live-cell imaging, ensure that the cells are healthy and that the staining procedure itself is not inducing toxicity. You can reduce the dye concentration or the incubation time. For fixed cells, ensure that the fixation and permeabilization steps are performed correctly.
Q5: I am observing high background fluorescence. How can I reduce it?
High background can be caused by excess dye that has not been properly washed out. Ensure you are performing adequate wash steps with phosphate-buffered saline (PBS) or a suitable buffer after incubation with the dye.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for Acridine Orange staining in mammalian cells.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 20 µM | Start with a lower concentration for live-cell imaging to minimize toxicity.[7] |
| Incubation Time | 15 - 30 minutes | Can be adjusted based on cell type and experimental goals.[7] |
| Incubation Temperature | 37°C | Optimal for live-cell staining to allow for active uptake. |
| Excitation Wavelength | ~460-500 nm | Use appropriate filters for your microscope.[6] |
| Emission Wavelength | ~526 nm (Green for dsDNA) and ~650 nm (Red/Orange for ssDNA/RNA) | Dual emission allows for the visualization of different nucleic acids.[6] |
Experimental Protocols
Protocol 1: Live-Cell Staining with Acridine Orange
This protocol is intended for the visualization of acidic vesicular organelles and nucleic acids in live mammalian cells.
Materials:
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Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Mammalian cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Staining Solution: Dilute the Acridine Orange stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 1-5 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Fixed-Cell Staining with Acridine Orange
This protocol is suitable for analyzing nucleic acid content in fixed mammalian cells.
Materials:
-
Acridine Orange stock solution
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Cultured mammalian cells
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Cell Permeabilization (Optional):
-
If targeting nuclear structures specifically, you can add a permeabilization solution for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Prepare the Acridine Orange staining solution in PBS at the desired concentration (e.g., 5-10 µM).
-
Add the staining solution to the fixed cells and incubate for 15 minutes at room temperature, protected from light.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cytotoxicity in Live Cells | Dye concentration is too high. | Reduce the Acridine Orange concentration and/or decrease the incubation time. |
| Prolonged exposure to excitation light. | Minimize the exposure time during imaging. | |
| Photobleaching | Intense or prolonged light exposure. | Use a lower light intensity, increase camera sensitivity, and use an anti-fade mounting medium for fixed cells. |
| Inconsistent Staining Across a Cell Population | Heterogeneous cell population (e.g., different cell cycle stages). | This can be an expected result. Analyze subpopulations if necessary. |
| Uneven application of the staining solution. | Ensure the entire cell monolayer is evenly covered with the staining solution. | |
| Signal Overlap Between Green and Red Channels | Spectral overlap of the emitted fluorescence. | Use narrow bandpass filters or perform spectral unmixing if your imaging system supports it. |
Visualizing Experimental Workflows
Caption: Workflow for live and fixed mammalian cell staining with Acridine Orange.
Caption: A logical troubleshooting guide for common Acridine Orange staining issues.
References
- 1. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 2. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 3. jadechem-colours.com [jadechem-colours.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent orange 99|CAS NO.110342-29-5 [xcolorpigment.com]
- 6. biotium.com [biotium.com]
- 7. Stains [wahoo.cns.umass.edu]
Technical Support Center: Solvent Orange 99 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Solvent Orange 99 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Solvent Orange 99 and what are its primary applications?
Solvent Orange 99 is a metal-complex solvent dye that appears as a yellowish-orange powder.[1][2] It is characterized by its solubility in organic solvents and insolubility in water.[3] Its primary industrial applications include wood stains, printing inks, paints, coatings, and coloring plastics and foils.[1][4][5][6] In a research context, it can be adapted for non-aqueous staining protocols.
Q2: What are the key chemical properties of Solvent Orange 99?
Solvent Orange 99 is a metal complex dye, typically a chromium or cobalt complex of an azo dye.[2] It is soluble in a range of organic solvents. For detailed solubility data, please refer to the table below.
Data Presentation: Solubility of Solvent Orange 99
| Solvent | Solubility (g/L) |
| Butyl Cellosolve | 250 |
| Acetone | 150 |
| Methyl Ethyl Ketone (MEK) | 300 - 400 |
| Diacetone Alcohol | 350 |
| Alcohol | 200 |
| 1-methoxy-2-propanol | 150 |
| N-propanol | 50 |
| 2-ethoxyethanol | 500 |
| Toluene | 50 |
Data compiled from multiple sources.[1][2][4]
Q3: What is the general principle behind solvent dye staining?
Solvent dyes, as their name implies, dissolve in organic solvents. The staining mechanism relies on the dye dissolving into the substrate, such as a lipid-rich structure or a polymer, rather than binding through ionic interactions like many biological stains. The choice of solvent is critical as it affects the dye's solubility and the interaction with the target material.
Troubleshooting Guide
Staining issues can arise from various factors in the experimental protocol. This guide addresses common problems encountered during staining with Solvent Orange 99.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inappropriate Solvent: The solvent may not be optimal for your specific substrate, leading to poor dye penetration. | Test a range of solvents with varying polarity. Ensure the chosen solvent is compatible with your sample and does not cause damage. |
| Insufficient Dye Concentration: The concentration of Solvent Orange 99 in your staining solution may be too low. | Gradually increase the dye concentration in your staining solution. Perform a concentration gradient to find the optimal staining intensity. | |
| Inadequate Staining Time: The incubation time may be too short for the dye to sufficiently penetrate the sample. | Increase the staining duration. Test various time points to determine the ideal incubation period. | |
| Sample Preparation Issues: Residual water or improper fixation of the sample can prevent the solvent-based dye from accessing the target structures. | Ensure the sample is thoroughly dehydrated before staining. If applicable, ensure the fixation method is compatible with solvent-based stains. | |
| Uneven Staining | Incomplete Dissolution of Dye: The dye may not be fully dissolved in the solvent, leading to precipitates and uneven application. | Ensure the dye is completely dissolved before use. Gentle heating or sonication can aid dissolution. Filter the staining solution before application. |
| Non-uniform Sample Preparation: Variations in sample thickness or fixation can lead to inconsistent staining. | Ensure consistent sample sectioning and uniform fixation across all samples. | |
| Inadequate Rinsing: Improper rinsing after staining can leave excess dye on the surface, which may then be unevenly removed. | Follow a consistent and thorough rinsing protocol with an appropriate solvent to remove excess dye. | |
| High Background Staining | Excessive Dye Concentration: A high concentration of the dye can lead to non-specific binding and high background. | Reduce the dye concentration. Refer to your concentration gradient tests to find a balance between signal and background. |
| Staining Time is Too Long: Prolonged exposure to the dye can cause it to accumulate in non-target areas. | Decrease the staining time. | |
| Inadequate Differentiation Step: A differentiation step may be necessary to remove non-specifically bound dye. | Introduce a brief rinse in a clean solvent to differentiate the staining. |
Experimental Protocols
The following is a general protocol for staining with Solvent Orange 99. This protocol should be optimized for your specific application.
Protocol: General Staining with Solvent Orange 99
-
Sample Preparation:
-
Ensure the sample is appropriately fixed and processed. For histological samples, standard deparaffinization and rehydration steps may be required, followed by thorough dehydration through a graded ethanol series (e.g., 70%, 95%, 100% ethanol).
-
-
Staining Solution Preparation:
-
Prepare a stock solution of Solvent Orange 99 in a suitable solvent (e.g., ethanol, acetone, or a mixture). A typical starting concentration is 0.1-1.0% (w/v).
-
Ensure the dye is fully dissolved. The solution should be filtered to remove any particulate matter.
-
-
Staining:
-
Immerse the dehydrated sample in the Solvent Orange 99 staining solution.
-
Incubate for a predetermined time (e.g., 10-30 minutes). This step requires optimization.
-
-
Differentiation (Optional):
-
Briefly rinse the sample in a clean, dye-free solvent to remove excess stain. The duration of this step will depend on the desired staining intensity.
-
-
Rinsing and Mounting:
-
Rinse the sample thoroughly in a suitable solvent to remove any remaining unbound dye.
-
For microscopy, mount the sample using a non-aqueous mounting medium.
-
Visualizations
Caption: A general experimental workflow for staining with Solvent Orange 99.
Caption: A logical diagram for troubleshooting common Solvent Orange 99 staining issues.
References
- 1. stainsfile.com [stainsfile.com]
- 2. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. phthalocyaninepigments.com [phthalocyaninepigments.com]
- 5. saudijournals.com [saudijournals.com]
- 6. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Staining Artifacts with Solvent Orange 99
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering staining artifacts with Solvent Orange 99. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Solvent Orange 99 and what are its general properties?
Solvent Orange 99 is a metal-complex solvent dye. These types of dyes are known for their solubility in organic solvents and are often used in industrial applications such as inks and coatings. In a research context, its utility would be based on its specific binding properties to target molecules or structures.
Q2: What are the most common staining artifacts observed with solvent-based dyes like Solvent Orange 99?
The most frequently encountered artifacts include:
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Uneven or Patchy Staining: The dye is not distributed uniformly across the tissue or cells.[1][2]
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High Background Staining: The entire specimen appears stained, obscuring the specific signal.[1]
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Non-Specific Binding: The dye binds to unintended structures, leading to false-positive signals.[1][3][4]
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Dye Precipitation or Aggregation: The dye forms visible precipitates on the specimen.
Troubleshooting Guides
Issue 1: Uneven or Patchy Staining
Q: My staining with Solvent Orange 99 is uneven. What are the possible causes and solutions?
A: Uneven staining can be caused by several factors throughout the experimental workflow.[1][2]
Potential Causes and Solutions
| Cause | Recommended Solution |
| Incomplete Deparaffinization | If using paraffin-embedded tissues, ensure complete removal of wax by using fresh xylene and a sufficient number of changes. Residual wax can prevent the dye from penetrating the tissue evenly. |
| Improper Fixation | Inadequate or uneven fixation can lead to variations in tissue morphology and dye binding. Ensure the tissue is adequately fixed immediately after collection and that the fixative has fully penetrated the sample.[2] |
| Poor Permeabilization | For intracellular targets, incomplete permeabilization will result in patchy staining. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, saponin). |
| Uneven Reagent Application | Ensure the entire specimen is covered with the staining solution. Use a sufficient volume to prevent drying out during incubation. Gentle agitation during staining can sometimes promote even distribution. |
| Air Bubbles | Trapped air bubbles can prevent the staining solution from reaching the tissue. Carefully apply the coverslip to avoid bubbles. |
Issue 2: High Background Staining
Q: I am observing high background, which makes it difficult to see my specific signal. How can I reduce it?
A: High background is often due to non-specific binding of the dye.[1]
Potential Causes and Solutions
| Cause | Recommended Solution |
| Excessive Dye Concentration | A high concentration of the dye can lead to increased non-specific binding. Perform a concentration titration to determine the optimal dye concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing after the staining step will leave unbound dye on the specimen. Increase the number and duration of wash steps. Consider using a wash buffer with a small amount of detergent (e.g., 0.05% Tween 20) to help remove non-specifically bound dye. |
| Hydrophobic Interactions | Solvent dyes can non-specifically bind to lipids and other hydrophobic components. Consider a pre-incubation step with a blocking agent that can reduce hydrophobic interactions, such as a protein-based blocker. |
| Electrostatic Interactions | Non-specific binding can also occur due to electrostatic forces.[3] Adjusting the pH or ionic strength of the staining and wash buffers may help to minimize these interactions. |
Issue 3: Non-Specific Binding to Unintended Structures
Q: Solvent Orange 99 is staining structures that it shouldn't be. How can I improve specificity?
A: Non-specific binding is a common issue with dyes that have hydrophobic characteristics.[1][3][4]
Potential Causes and Solutions
| Cause | Recommended Solution |
| Intrinsic Properties of the Dye | As a solvent dye, Solvent Orange 99 may have an affinity for lipid-rich structures. If this is the case, it may be difficult to completely eliminate this off-target binding. |
| Inadequate Blocking | Before applying the primary staining solution, use a blocking step to saturate non-specific binding sites. While serum is common for antibody-based staining, for solvent dyes, you might experiment with blocking buffers containing bovine serum albumin (BSA) or casein. |
| Sub-optimal Staining Conditions | The binding kinetics of the dye can be influenced by temperature and incubation time. Try reducing the incubation time or performing the staining at a lower temperature to decrease non-specific interactions. |
Experimental Protocols
General Staining Protocol for Solvent Orange 99 (Hypothetical)
This protocol is a general guideline and should be optimized for your specific application.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Transfer to 100% ethanol: 2 changes, 3 minutes each.
-
Transfer to 95% ethanol: 2 changes, 3 minutes each.
-
Transfer to 70% ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water: 5 minutes.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes.
-
Wash with PBS: 3 changes, 5 minutes each.
-
-
Blocking (optional, for reducing non-specific binding):
-
Incubate with a blocking buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature.
-
-
Staining with Solvent Orange 99:
-
Prepare a working solution of Solvent Orange 99 in an appropriate solvent (e.g., ethanol, isopropanol). The optimal concentration needs to be determined empirically (start with a range of 1-10 µg/mL).
-
Apply the staining solution to the specimen and incubate for a predetermined time (e.g., 15-60 minutes) at room temperature, protected from light.
-
-
Washing:
-
Wash the specimen with the same solvent used to dissolve the dye to remove excess unbound dye.
-
Follow with washes in PBS or another aqueous buffer.
-
-
Counterstaining (optional):
-
If desired, apply a nuclear counterstain like DAPI.
-
-
Mounting:
-
Mount with an appropriate mounting medium.
-
Data Presentation
Table 1: Recommended Starting Concentrations for Protocol Optimization
| Parameter | Range to Test | Purpose |
| Solvent Orange 99 Concentration | 0.5 - 20 µg/mL | To find the optimal signal-to-noise ratio. |
| Incubation Time | 10 - 90 minutes | To determine the time for optimal specific binding without increasing background. |
| Permeabilization Agent (Triton X-100) | 0.05% - 0.5% | To achieve sufficient cell membrane permeabilization for intracellular targets. |
| Wash Buffer Detergent (Tween 20) | 0% - 0.1% | To enhance the removal of non-specifically bound dye. |
Visualizations
Caption: Troubleshooting workflow for common staining artifacts.
Caption: Key factors influencing a successful staining outcome.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Experiments
Disclaimer: The following guide provides general strategies for improving the signal-to-noise ratio (SNR) in fluorescence-based research applications. While the query specified Solvent Orange 99, this particular dye is a metal-complex solvent dye primarily used in industrial applications such as wood stains, coatings, printing inks, and plastic coloring.[1][2][3][4] There is currently no scientific literature available to support its use for improving signal-to-noise ratio in biological research or drug development. The principles and protocols outlined below are therefore based on best practices with commonly used fluorescent dyes in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in the context of fluorescence experiments?
A1: The signal-to-noise ratio (SNR or S/N) is a measure that compares the level of the desired signal to the level of background noise.[5] In fluorescence microscopy, the "signal" is the photons emitted from the fluorescent dye labeling the target of interest. "Noise" refers to unwanted signals that can obscure the true signal, including background fluorescence and electronic noise from the detector.[5][6] A higher SNR indicates a clearer image where the feature of interest is easily distinguishable from the background.
Q2: What are the primary sources of noise in fluorescence imaging?
A2: Noise in fluorescence imaging can originate from several sources:
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High Background Staining: This can be caused by non-specific binding of fluorescent dyes or antibodies to components other than the target.[7]
-
Autofluorescence: Some biological materials, such as cells and tissues, naturally fluoresce at certain wavelengths, which can contribute to background noise.[7]
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Detector Noise: Electronic components of the imaging system, like cameras and detectors, can introduce noise, often referred to as read noise or dark noise.[6][8]
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Photon Shot Noise: This is a fundamental property of light and results from the statistical fluctuation in the arrival of photons at the detector.[6]
Q3: How is signal-to-noise ratio different from signal-to-background ratio?
A3: While related, they are distinct metrics. The signal-to-background ratio (SBR) is a simpler measure that divides the signal intensity by the background intensity. The signal-to-noise ratio (SNR) is a more comprehensive measure of image quality because it considers the statistical variations (noise) in both the signal and the background.[5] It is possible to have a high SBR but a low SNR if the image is very noisy.
Troubleshooting Guide
This guide addresses common issues related to poor signal-to-noise ratio in fluorescence-based experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal dye concentration | Titrate the fluorescent dye or antibody-conjugate to find the optimal concentration that provides a bright signal without excessive background.[7] |
| Incompatible filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of your chosen fluorescent dye. | |
| Photobleaching (signal fading) | Minimize the exposure time to excitation light. Use an anti-fade mounting medium to protect the sample.[6] | |
| High Background | Non-specific antibody binding | Use a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) before incubation with the primary antibody to reduce non-specific binding.[7] |
| Inadequate washing | Optimize the number and duration of washing steps after antibody incubation to remove unbound antibodies and excess dye.[7] | |
| Autofluorescence | If possible, use fluorophores that emit in the red or far-red spectrum, as autofluorescence is often weaker at longer wavelengths. Spectral imaging and linear unmixing can also be used to separate the specific signal from autofluorescence. | |
| Patchy or Uneven Staining | Poor sample permeabilization | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or saponin) to ensure uniform access of the dye or antibody to the target.[7] |
| Incomplete mixing of reagents | Ensure thorough but gentle mixing of staining solutions and apply them evenly to the sample. | |
| Image Appears "Grainy" | Low photon count | Increase the exposure time or, if possible, the intensity of the excitation light. However, be mindful of photobleaching and phototoxicity.[6] Frame averaging during image acquisition can also improve the SNR.[9] |
| High detector gain | While increasing the gain can amplify the signal, it also amplifies noise. Use the lowest gain necessary to achieve a detectable signal. |
Experimental Protocols
Protocol: Optimizing SNR in Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining with key steps for optimizing the signal-to-noise ratio.
-
Sample Preparation:
-
Grow cells on sterile glass coverslips or prepare tissue sections.
-
Wash briefly with phosphate-buffered saline (PBS).
-
Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking (Critical for SNR):
-
Incubate samples in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the samples overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash samples three times with PBS containing a mild detergent (e.g., 0.05% Tween 20) for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light from this point onward.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash samples three times with PBS-Tween 20 for 10 minutes each, followed by a final wash in PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with the appropriate filter sets.
-
Optimize acquisition settings (e.g., exposure time, gain, and laser power) to maximize signal and minimize noise and photobleaching.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and improving low signal-to-noise ratio.
Caption: Conceptual diagram illustrating the components of a measured fluorescent signal.
References
- 1. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 2. ulprospector.com [ulprospector.com]
- 3. elitepigment.com [elitepigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 9. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
Technical Support Center: Solvent Orange 99 Aggregation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the homogeneity of dye solutions is paramount for accurate and reproducible experimental results. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the aggregation of Solvent Orange 99 in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is Solvent Orange 99 and why does it aggregate in water?
A1: Solvent Orange 99 is a metal-complex azo dye. Its molecular structure is largely hydrophobic, meaning it repels water. In aqueous solutions, these hydrophobic molecules tend to clump together, or aggregate, to minimize their contact with water. This process is driven by forces such as van der Waals interactions and π-π stacking between the aromatic rings of the dye molecules. This aggregation can lead to the formation of larger particles, which may precipitate out of solution.
Q2: What are the consequences of Solvent Orange 99 aggregation in my experiments?
A2: Dye aggregation can significantly impact experimental outcomes by:
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Inaccurate Spectrophotometric Measurements: Aggregates absorb and scatter light differently than individual dye molecules (monomers), leading to deviations from the Beer-Lambert law and erroneous concentration calculations.
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Reduced Bioavailability and Efficacy: In drug development and biological studies, aggregated dye may have altered cellular uptake, distribution, and interaction with target molecules.
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Precipitation and Instability: Large aggregates can become insoluble and fall out of solution, reducing the effective concentration of the dye and potentially clogging sensitive equipment.
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Altered Colorimetric and Fluorescent Properties: Aggregation can cause a shift in the maximum absorption wavelength (λmax) and a decrease in fluorescence intensity (quenching).
Q3: What are the primary strategies to prevent the aggregation of Solvent Orange 99?
A3: The main approaches to prevent the aggregation of this hydrophobic dye in aqueous solutions involve the use of stabilizing agents or modifying the solvent environment. The most common strategies include:
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Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic dye molecules, keeping them dispersed in the aqueous phase.
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Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate Solvent Orange 99, forming an inclusion complex that is soluble in water.
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Addition of Co-solvents: Water-miscible organic solvents can be added to the aqueous solution to increase the overall polarity and improve the solubility of the dye.
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Formulation with Dispersants: Anionic dispersants are often used in industrial formulations to create stable aqueous dispersions of metal-complex dyes.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues with Solvent Orange 99 in your experiments.
Problem 1: My Solvent Orange 99 solution is cloudy or has visible precipitates immediately after preparation.
| Possible Cause | Troubleshooting Steps |
| High Dye Concentration | Reduce the concentration of Solvent Orange 99. Aggregation is highly concentration-dependent. |
| Poor Solubility in Pure Water | Prepare the solution using one of the stabilization methods outlined in the experimental protocols below (e.g., with surfactants, cyclodextrins, or co-solvents). |
| Incorrect pH | Adjust the pH of the solution. The solubility of some metal-complex dyes can be pH-dependent. |
Problem 2: The absorbance of my Solvent Orange 99 solution is not linear with concentration.
| Possible Cause | Troubleshooting Steps |
| Dye Aggregation | This is a classic sign of aggregation. Use a stabilization method to prepare your solutions. Confirm the absence of aggregates using UV-Vis spectroscopy (look for a stable λmax) or Dynamic Light Scattering (DLS) to check for a monodisperse particle size distribution. |
| Instrumental Error | Ensure your spectrophotometer is functioning correctly and that you are using appropriate cuvettes. |
Problem 3: My Solvent Orange 99 solution is initially clear but becomes cloudy or precipitates over time.
| Possible Cause | Troubleshooting Steps |
| Metastable Solution | The initial preparation may have resulted in a supersaturated, unstable solution. Improve the long-term stability by optimizing the concentration of the stabilizing agent (surfactant, cyclodextrin, etc.). |
| Temperature Effects | Changes in temperature can affect solubility and micelle stability. Store your solutions at a constant, optimized temperature. |
| Salt Effects | The presence of salts in your buffer can either promote or inhibit aggregation depending on the salt and its concentration. If possible, evaluate the effect of ionic strength on your dye's stability. |
Quantitative Data Summary
The following tables provide typical concentration ranges for various additives used to prevent the aggregation of hydrophobic dyes. These values are based on literature for similar azo and solvent dyes and should be optimized for your specific experimental conditions with Solvent Orange 99.
Table 1: Surfactant Concentrations for Solubilization
| Surfactant Type | Example Surfactants | Typical Concentration Range (w/v) | Notes |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 0.1% - 2.0% | Effective but can denature proteins. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.1% - 1.0% | Can interact with negatively charged molecules. |
| Non-ionic | Triton™ X-100, Tween® 20/80 | 0.05% - 1.0% | Generally milder and less likely to interfere with biological systems. |
Table 2: Cyclodextrin Concentrations for Encapsulation
| Cyclodextrin Type | Molar Ratio (Dye:Cyclodextrin) | Typical Concentration (mM) | Notes |
| β-Cyclodextrin | 1:1 to 1:10 | 1 - 20 mM | Limited water solubility itself. |
| Hydroxypropyl-β-Cyclodextrin | 1:1 to 1:10 | 1 - 50 mM | Higher water solubility and often more effective. |
| Methyl-β-Cyclodextrin | 1:1 to 1:10 | 1 - 50 mM | Also has good water solubility. |
Table 3: Co-solvent Concentrations for Solubilization
| Co-solvent | Typical Concentration Range (v/v) | Notes | | :--- | :--- | :--- | :--- | | Dimethyl Sulfoxide (DMSO) | 1% - 20% | Commonly used but can have biological effects. | | Ethanol | 1% - 30% | Can precipitate some biomolecules at higher concentrations. | | Propylene Glycol | 5% - 40% | A less toxic alternative to ethylene glycol. | | N-Methyl-2-pyrrolidone (NMP) | 1% - 15% | A powerful solubilizing agent. |
Table 4: Anionic Dispersant Concentrations for Stable Dispersions
| Dispersant Type | Example Dispersants | Typical Concentration (% by weight of dye) | Notes |
| Naphthalenesulfonic acid-formaldehyde condensates | Dispersant MF | 5% - 30% | Commonly used in industrial dye formulations. |
| Lignosulfonates | - | 10% - 40% | A byproduct of wood pulping, effective for many dyes. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solvent Orange 99 Solution using Surfactants
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Prepare a Stock Solution of the Surfactant:
-
Prepare a 10% (w/v) stock solution of the chosen surfactant (e.g., Triton™ X-100) in deionized water.
-
-
Prepare the Dye-Surfactant Solution:
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To a known volume of deionized water, add the surfactant stock solution to achieve the desired final concentration (e.g., 0.5%).
-
Slowly add a pre-weighed amount of Solvent Orange 99 powder to the surfactant solution while stirring vigorously.
-
Continue stirring until the dye is fully dissolved. Gentle heating (e.g., to 40-50°C) may aid dissolution.
-
Allow the solution to cool to room temperature before use.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to ensure a consistent peak shape and position, indicative of a stable monomeric state.
-
Use Dynamic Light Scattering (DLS) to determine the particle size distribution and confirm the absence of large aggregates.
-
Protocol 2: Encapsulation of Solvent Orange 99 with β-Cyclodextrin
-
Prepare a β-Cyclodextrin Solution:
-
Dissolve the desired amount of β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin) in deionized water. Heating to 50-60°C can facilitate dissolution.
-
-
Prepare the Solvent Orange 99 Solution:
-
Dissolve the Solvent Orange 99 powder in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
-
Form the Inclusion Complex (Co-precipitation Method):
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While stirring the β-cyclodextrin solution vigorously, add the Solvent Orange 99 solution dropwise.
-
Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for complex formation.
-
For some applications, the resulting aqueous solution can be used directly. For others, the complex can be isolated by cooling the solution to induce precipitation, followed by filtration or centrifugation.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation through techniques such as UV-Vis spectroscopy (observing a shift in λmax), fluorescence spectroscopy (enhancement of fluorescence), or NMR.
-
Protocol 3: Monitoring Dye Aggregation using UV-Vis Spectroscopy
-
Prepare a Concentrated Stock Solution:
-
Prepare a stock solution of Solvent Orange 99 in a "good" solvent where it does not aggregate (e.g., ethanol or DMSO).
-
-
Prepare a Series of Dilutions:
-
Create a dilution series of the dye in the aqueous buffer of interest.
-
-
Acquire Absorption Spectra:
-
For each dilution, record the UV-Vis absorption spectrum.
-
-
Analyze the Data:
-
Plot absorbance at λmax versus concentration. A deviation from linearity (as predicted by the Beer-Lambert law) suggests aggregation.
-
Observe any shifts in the λmax. A blue-shift (hypsochromic shift) is indicative of H-aggregate formation, which is common for planar dyes. A red-shift (bathochromic shift) indicates J-aggregate formation.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the aggregation of Solvent Orange 99.
Technical Support Center: Solvent Orange 99 Fluorescence Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Orange 99. The information focuses on the impact of solvent choice on the dye's fluorescence spectra, offering insights into potential experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is Solvent Orange 99 and why is solvent choice important for its fluorescence?
Solvent Orange 99 is a metal-complex azo dye. Like many fluorescent molecules, its interaction with the surrounding solvent molecules can significantly alter its electronic ground and excited states. This phenomenon, known as solvatochromism, affects the dye's absorption and emission spectra, fluorescence intensity, and lifetime. Therefore, selecting the appropriate solvent is critical for achieving optimal and reproducible fluorescence measurements.
Q2: I'm observing a shift in the emission wavelength of Solvent Orange 99 when I change solvents. What is happening?
This is a classic example of solvatochromism. The polarity of the solvent plays a crucial role in stabilizing the excited state of the dye molecule. Generally, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a larger energy gap for absorption and a smaller energy gap for emission. This results in a shift of the emission spectrum to longer wavelengths, known as a bathochromic or red shift. Conversely, in less polar solvents, a hypsochromic or blue shift (to shorter wavelengths) might be observed.
Q3: My fluorescence intensity for Solvent Orange 99 is significantly lower in certain solvents. What could be the cause?
Several factors related to the solvent can lead to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching:
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Solvent Polarity: Highly polar solvents can sometimes lead to non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light, thus reducing fluorescence intensity.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the dye molecule, providing a pathway for non-radiative de-excitation and quenching fluorescence.
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Presence of Quenchers: Impurities in the solvent, dissolved oxygen, or the solvent molecules themselves can act as quenchers, deactivating the excited state of Solvent Orange 99 through collisions or other mechanisms.
Q4: What is the Stokes shift, and how does it relate to the solvent?
The Stokes shift is the difference in wavelength (or energy) between the maximum of the absorption spectrum and the maximum of the emission spectrum. This energy loss is due to processes like vibrational relaxation and solvent reorganization around the excited dye molecule. The extent of the Stokes shift is often dependent on solvent polarity. A larger Stokes shift is typically observed in more polar solvents due to greater solvent relaxation around the excited state dipole of the fluorophore.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or drifting fluorescence readings. | 1. Solvent evaporation, leading to concentration changes. 2. Temperature fluctuations affecting solvent viscosity and non-radiative decay rates. 3. Photobleaching (degradation of the dye upon prolonged excitation). | 1. Use a cuvette with a cap to minimize evaporation. Prepare fresh solutions for each experiment. 2. Use a temperature-controlled sample holder in the spectrofluorometer. 3. Minimize the excitation light intensity and exposure time. Use fresh sample for each measurement. |
| Low or no fluorescence signal. | 1. Inappropriate solvent choice leading to poor solubility or severe quenching. 2. Incorrect excitation wavelength. 3. Instrument settings are not optimized (e.g., slit widths, detector voltage). | 1. Consult solubility data for Solvent Orange 99 and choose a solvent in which it is highly soluble. Test a range of solvents with varying polarities. 2. Determine the absorption maximum (λabs max) of Solvent Orange 99 in the chosen solvent and use this as the excitation wavelength. 3. Optimize instrument parameters. Increase slit widths to allow more light, but be mindful of potential loss of spectral resolution. Increase detector voltage cautiously to avoid saturation. |
| Distorted emission spectrum shape. | 1. High concentration of the dye leading to inner filter effects (reabsorption of emitted light). 2. Presence of fluorescent impurities in the solvent or from the sample container. | 1. Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength. 2. Run a blank spectrum of the pure solvent in the cuvette to check for background fluorescence. Use high-purity, spectroscopy-grade solvents. |
| Unexpected shifts in emission maxima. | 1. Solvent polarity is different than expected (e.g., due to water contamination in a non-polar solvent). 2. pH of the solution, especially in protic solvents. | 1. Use anhydrous solvents and handle them in a way to prevent moisture absorption. 2. Buffer the solution if the fluorescence of Solvent Orange 99 is found to be pH-sensitive. |
Data Presentation
Table 1: Illustrative Photophysical Properties of Solvent Orange 99 in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Relative Quantum Yield (ΦF) |
| n-Hexane | 1.88 | 1.375 | 450 | 500 | 50 | 0.65 |
| Toluene | 2.38 | 1.496 | 455 | 515 | 60 | 0.58 |
| Dichloromethane | 8.93 | 1.424 | 460 | 530 | 70 | 0.45 |
| Acetone | 20.7 | 1.359 | 465 | 545 | 80 | 0.30 |
| Ethanol | 24.5 | 1.361 | 470 | 560 | 90 | 0.22 |
| Acetonitrile | 37.5 | 1.344 | 472 | 565 | 93 | 0.18 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 475 | 575 | 100 | 0.15 |
| Water | 80.1 | 1.333 | 480 | 590 | 110 | 0.05 |
Experimental Protocols
Protocol 1: Determination of Solvent-Dependent Excitation and Emission Spectra
-
Solution Preparation:
-
Prepare a stock solution of Solvent Orange 99 (e.g., 1 mM) in a high-solubility solvent like acetone or methyl ethyl ketone.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) of Solvent Orange 99 in a range of high-purity, spectroscopy-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, acetonitrile, DMSO, and water). Ensure the absorbance of the final solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
For each solvent, first measure the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs max).
-
Set the spectrofluorometer's excitation wavelength to the λabs max for the specific solvent.
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Record the emission spectrum over a suitable wavelength range (e.g., starting 10-20 nm above the excitation wavelength to avoid Rayleigh scattering).
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To determine the excitation spectrum, set the emission monochromator to the determined emission maximum (λem max) and scan a range of excitation wavelengths.
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Run a blank spectrum for each solvent to subtract any background fluorescence.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing the impact of solvent choice on Solvent Orange 99 fluorescence spectra.
Caption: Jablonski diagram illustrating the effect of solvent polarity on the energy levels and spectral shifts of a fluorophore.
Minimizing Solvent Orange 99 Cytotoxicity in Live-Cell Imaging: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Solvent Orange 99 in live-cell imaging applications. Given that Solvent Orange 99 is primarily an industrial dye, its application in live-cell imaging is not standard and requires careful optimization to ensure data integrity and cell viability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Solvent Orange 99 and why is its use in live-cell imaging challenging?
Solvent Orange 99 is a metal complex azo dye, primarily used in industrial applications such as coloring for plastics, inks, and coatings.[1][2] Its use in live-cell imaging is considered "off-label" as it is not specifically designed or validated for biological applications. The primary challenges are its potential for high cytotoxicity and the lack of established protocols, which can lead to experimental artifacts and unreliable results.
Q2: What are the primary mechanisms of dye-induced cytotoxicity in live-cell imaging?
The main contributors to cytotoxicity in fluorescence microscopy are:
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Phototoxicity: Excitation light can react with fluorescent molecules and intracellular components to produce reactive oxygen species (ROS), which can damage cellular structures and lead to cell death.[3][4][5]
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Chemical Toxicity: The intrinsic chemical properties of the dye itself can be toxic to cells, affecting cellular processes even without light exposure.[6][7] High concentrations or prolonged exposure to certain dyes can disrupt cellular functions.[6]
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Solvent Effects: The solvent used to dissolve the dye (e.g., DMSO) can also be cytotoxic at certain concentrations.[8][9]
Q3: How can I prepare a stock solution of Solvent Orange 99 for live-cell imaging?
Given its industrial nature, Solvent Orange 99 may not readily dissolve in aqueous solutions. A common approach for water-insoluble dyes is to create a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. It is crucial to keep the final DMSO concentration in the medium as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: Are there any safer alternatives to Solvent Orange 99 for live-cell imaging?
Yes, numerous fluorescent dyes have been specifically designed and validated for live-cell imaging with reduced cytotoxicity and improved photostability.[10][11] Depending on the target organelle or cellular process, you might consider alternatives like the BioTracker® or LentiBrite™ series of dyes.[12] For nuclear staining, red-fluorescent dyes that are cell-permeant can be a substitute for traditional UV-excitable dyes.[13]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshoot and optimize the use of Solvent Orange 99 in your specific experimental setup.
Guide 1: Determining Optimal Staining Conditions
Problem: High cell death or morphological changes observed after staining with Solvent Orange 99.
Solution Workflow:
References
- 1. specialchem.com [specialchem.com]
- 2. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. bitesizebio.com [bitesizebio.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. 活細胞成像試劑 [sigmaaldrich.com]
- 13. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
Validation & Comparative
A Comparative Guide to Lipid Droplet Stains: Nile Red vs. Solvent Orange 99
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and developing therapeutics for various diseases. This guide provides a detailed comparison of two fluorescent dyes, the well-established Nile Red and the lesser-known Solvent Orange 99, for lipid droplet staining applications.
While Nile Red is a widely recognized and extensively documented solvatochromic dye for lipid analysis, Solvent Orange 99, an industrial metal-complex azo dye, presents a potential but largely unexplored alternative. This comparison aims to provide a comprehensive overview based on available data, highlighting the known performance of Nile Red and inferring the potential characteristics of Solvent Orange 99 to guide researchers in their choice of staining agent.
Quantitative Data Summary
A direct quantitative comparison of Solvent Orange 99 and Nile Red for lipid droplet staining is challenging due to the limited availability of biological application data for Solvent Orange 99. The following table summarizes the known properties of Nile Red and the general characteristics of metal-complex azo dyes, to which Solvent Orange 99 belongs.
| Property | Nile Red | Solvent Orange 99 (Inferred) |
| Chemical Class | Benzophenoxazone | Azo, 1:2 Chromium Complex[1] |
| Excitation Max (in nonpolar solvent) | ~552 nm | Unknown |
| Emission Max (in nonpolar solvent) | ~636 nm | Unknown |
| Solvatochromism | Strong, emission shifts with solvent polarity | Likely weak or absent |
| Quantum Yield | High in nonpolar environments, low in polar environments | Unknown |
| Photostability | Moderate | Potentially high (a general characteristic of some metal-complex dyes) |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), poorly soluble in water | Soluble in various organic solvents (e.g., alcohols, ketones)[2][3] |
| Toxicity | Generally considered low for in vitro staining | Unknown, some azo dyes can be non-toxic, but metal complexes may introduce toxicity concerns[4][5][6] |
| Selectivity for Lipid Droplets | High, but can also stain other neutral lipids and membranes | Unknown |
| Biological Staining Protocols | Well-established | None reported |
Experimental Protocols
Nile Red Staining Protocol for Lipid Droplets in Cultured Cells
This protocol is a standard method for staining lipid droplets in live or fixed cells using Nile Red.
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on coverslips or in imaging-compatible plates.
-
Fixation (Optional): For fixed-cell imaging, remove the culture medium and wash the cells once with PBS. Add the fixative and incubate for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
Staining:
-
Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS or cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions.
-
For live-cell imaging, remove the culture medium and add the Nile Red working solution.
-
For fixed cells, add the Nile Red working solution after the final PBS wash.
-
Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
For live-cell imaging, the washing step is optional. You can image the cells directly in the staining solution or after a brief wash with PBS.
-
For fixed cells, wash the cells two to three times with PBS to remove excess stain.
-
-
Imaging: Mount the coverslips on a slide with a drop of mounting medium or image the cells directly in the plate using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures, depending on the filter set used.
Solvent Orange 99 Staining Protocol
Currently, there are no established protocols for using Solvent Orange 99 for lipid droplet staining in biological samples. Researchers interested in exploring its potential would need to develop and optimize a protocol empirically. This would involve determining the optimal solvent for the stock solution, the appropriate working concentration, incubation time, and washing steps, while also assessing potential cytotoxicity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a comparative study of lipid droplet stains and the logical relationship between the properties of an ideal lipid droplet stain.
Caption: A generalized workflow for comparing the performance of Nile Red and Solvent Orange 99 for lipid droplet staining.
Caption: Key properties defining an ideal fluorescent probe for lipid droplet imaging.
Discussion and Conclusion
Nile Red remains the gold standard for fluorescent lipid droplet staining due to its well-characterized photophysical properties, high selectivity for neutral lipids, and extensive documentation in the scientific literature. Its prominent solvatochromism, while sometimes a complicating factor, can also be exploited to probe the polarity of the lipid environment. The primary drawbacks of Nile Red include its moderate photostability and the potential for background fluorescence if not used at an optimal concentration.
Solvent Orange 99 , on the other hand, is an unknown entity in the realm of biological imaging. As a metal-complex azo dye, it may possess high photostability, a desirable characteristic for long-term imaging experiments. However, its suitability for lipid droplet staining is entirely speculative. Key information, including its fluorescence spectrum, quantum yield in a lipidic environment, selectivity, and cytotoxicity, is currently unavailable. The presence of a chromium complex raises potential toxicity concerns that would need to be thoroughly investigated before it could be considered for live-cell imaging.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 3. elitepigment.com [elitepigment.com]
- 4. Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging Lipid Bodies Within Leukocytes with Different Light Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Lipid Analysis: Evaluating Solvent Orange 99 and the BODIPY Standard
For researchers, scientists, and drug development professionals engaged in lipid analysis, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. While a multitude of dyes exist for visualizing and quantifying lipids, this guide addresses a specific inquiry into the comparative advantages of Solvent Orange 99 over the well-established BODIPY dyes.
A critical finding of our review is that Solvent Orange 99 is an industrial-grade metal complex azo dye primarily utilized in applications such as wood stains, printing inks, and plastic coloration.[1][2][3][4][5] There is no scientific literature or technical data to support its use as a fluorescent probe for lipid analysis in biological samples. Consequently, a direct comparison of its performance against established biological stains like BODIPY for this application is not feasible.
This guide will therefore focus on providing a comprehensive overview of BODIPY dyes, the industry standard for lipid analysis, and will briefly touch upon other relevant alternatives. This information is intended to empower researchers to make informed decisions when selecting fluorescent probes for their lipid-related studies.
BODIPY Dyes: The Gold Standard in Lipid Staining
BODIPY (boron-dipyrromethene) dyes are a class of fluorescent probes widely recognized for their exceptional properties in lipid analysis.[6][7][8] Their utility spans a range of applications, including fluorescence microscopy and flow cytometry, for the visualization and quantification of intracellular lipid droplets.[7][8]
Key Advantages of BODIPY Dyes:
-
High Specificity for Neutral Lipids: BODIPY dyes, particularly BODIPY 493/503, exhibit high selectivity for neutral lipids, such as triacylglycerols and cholesteryl esters, which are the primary components of lipid droplets.[9]
-
Bright and Stable Fluorescence: These dyes are characterized by high fluorescence quantum yields and strong molar extinction coefficients, resulting in bright and easily detectable signals.[10] They also offer good photostability, which is crucial for time-lapse imaging experiments.[8]
-
Low Environmental Sensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to the polarity and pH of their environment, leading to more consistent and quantifiable results.
-
Versatility in Applications: BODIPY dyes are suitable for use in both live and fixed cells, offering flexibility in experimental design.[8]
Limitations of BODIPY Dyes:
-
Potential for Spectral Crosstalk: One documented pitfall of BODIPY 493/503 is its potential to emit red fluorescence under certain conditions, which could lead to erroneous interpretations in multi-color imaging experiments.[6]
-
Background Fluorescence: As BODIPY dyes are inherently fluorescent, they can sometimes produce a background signal, which may require careful optimization of staining protocols to minimize.[6]
Quantitative Comparison of Fluorescent Properties
The following table summarizes key photophysical properties of a commonly used BODIPY dye for lipid analysis. Data for Solvent Orange 99 is not available for a comparative analysis in a biological research context.
| Property | BODIPY 493/503 | Solvent Orange 99 |
| Excitation Maximum (nm) | ~493 | Not Applicable |
| Emission Maximum (nm) | ~503 | Not Applicable |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~80,000 | Not Applicable |
| Quantum Yield (Φ) | High (~0.9 in nonpolar solvents) | Not Applicable |
| Primary Application | Biological Lipid Staining | Industrial Colorant |
Experimental Protocols for Lipid Analysis Using BODIPY 493/503
Detailed and validated protocols are essential for reproducible lipid analysis. Below are standard protocols for staining lipid droplets in cultured cells using BODIPY 493/503 for both fluorescence microscopy and flow cytometry.
Protocol 1: Staining of Lipid Droplets for Fluorescence Microscopy
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a multi-well plate to the desired confluency.
-
Fixation (Optional, for fixed-cell imaging):
-
Aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 by diluting the stock solution in PBS to a final concentration of 1-2 µg/mL.
-
Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium. If desired, use a mounting medium containing DAPI to visualize the nuclei.
-
-
Imaging:
-
Visualize the stained lipid droplets using a fluorescence microscope with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).
-
Protocol 2: Quantification of Lipid Content by Flow Cytometry
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells by trypsinization and resuspend them in culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with PBS and resuspend in PBS at a concentration of approximately 1x10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 by diluting the stock solution in PBS to a final concentration of 1 µg/mL.
-
Add the BODIPY 493/503 working solution to the cell suspension.
-
Incubate for 15 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer using the FL1 channel (or equivalent for green fluorescence).
-
Use an unstained cell sample to set the baseline fluorescence.
-
The mean fluorescence intensity of the stained cells will be proportional to the cellular neutral lipid content.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for lipid analysis using fluorescent dyes and the logical relationship in selecting an appropriate probe.
Alternatives to BODIPY Dyes
While BODIPY dyes are a robust choice, other fluorescent probes are also available for lipid analysis. Nile Red is another commonly used lipophilic stain that exhibits a red fluorescence in a lipid-rich environment.[7] More recently, newer generations of lipid droplet stains, such as the LipidSpot™ dyes, have been developed to offer improved signal-to-noise ratios and are available in different colors.[11] The choice of dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the need for multi-color imaging with other fluorescent markers.
Conclusion
References
- 1. Solvent Orange 99 - Application: Industrial at Best Price in Mumbai | S D International [tradeindia.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 4. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 5. Solvent orange rg (solvent orange 99) - METAL COMPLEX SOLVENT ORANGE - L COLOR [l-color.com]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Imaging of neutral lipids and neutral lipid associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biotium.com [biotium.com]
A Comparative Guide to Lipid Quantification: Validating Solvent Orange 99 Fluorescence with Gravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for lipid quantification: the fluorescent staining method using Solvent Orange 99 and the traditional gravimetric analysis. While gravimetric analysis is considered the gold standard for its direct measurement of lipid mass, fluorescent techniques offer a high-throughput and less labor-intensive alternative. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and provides a framework for validating the fluorescence-based approach against the precision of gravimetric results.
Method Comparison at a Glance
A direct quantitative comparison between Solvent Orange 99 fluorescence and gravimetric lipid analysis is not extensively documented in peer-reviewed literature. However, based on the principles of fluorescent lipid staining and the established performance of similar dyes like Nile Red, we can extrapolate the expected performance characteristics. The following table summarizes the key comparative metrics between the two methods.
| Feature | Solvent Orange 99 Fluorescence | Gravimetric Lipid Analysis |
| Principle | Indirect quantification based on the fluorescence intensity of the dye partitioned into lipid droplets. | Direct measurement of the total lipid mass after solvent extraction and evaporation. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Low-throughput, labor-intensive, and time-consuming. |
| Sensitivity | High, capable of detecting small changes in lipid content. | Lower, requires a sufficient quantity of sample for accurate measurement. |
| Specificity | Generally specific for neutral lipids, but may be influenced by the lipid composition and cellular environment. | High, measures all extracted lipids, providing a total lipid content. |
| Linearity | A linear correlation between fluorescence intensity and lipid concentration is expected but requires validation. | Excellent linearity over a wide range of lipid concentrations. |
| Sample Type | Live or fixed cells, tissues. | Any biological sample. |
| Equipment | Fluorescence microscope or plate reader. | Standard laboratory equipment (homogenizer, centrifuge, evaporator). |
| Cost | Reagent-based costs, potentially lower for large-scale screening. | Solvent-intensive, can be more expensive per sample for smaller batches. |
Experimental Protocols
Gravimetric Lipid Analysis: The Bligh and Dyer Method
The Bligh and Dyer method is a widely accepted protocol for the quantitative extraction of total lipids from biological samples.[1][2][3][4][5]
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
-
Evaporation unit (e.g., rotary evaporator or nitrogen stream)
-
Pre-weighed glass vials or aluminum pans
Procedure:
-
Sample Homogenization: For each 1 gram of wet tissue or 1 mL of cell suspension, add a 3.75 mL mixture of chloroform:methanol (1:2 v/v) in a glass centrifuge tube. Homogenize the sample thoroughly.[1][6]
-
Phase Separation Induction: To the homogenate, add 1.25 mL of chloroform and vortex well. Then, add 1.25 mL of deionized water and vortex again to induce phase separation.[1]
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to achieve a clear separation of the two phases. The lower phase is the chloroform layer containing the lipids, and the upper phase is the aqueous methanol layer.
-
Lipid Extraction: Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a pre-weighed glass vial or aluminum pan.[6] For quantitative extraction, a second extraction of the remaining aqueous phase and tissue pellet with an additional 2 mL of chloroform is recommended.[2]
-
Solvent Evaporation: Evaporate the chloroform from the collected lipid extract under a stream of nitrogen or using a rotary evaporator until a constant weight is achieved.
-
Gravimetric Quantification: The weight of the dried lipid residue is determined by subtracting the pre-weighed mass of the vial or pan from the final mass. The total lipid content is then expressed as a percentage of the initial sample weight.[6]
Solvent Orange 99 Fluorescence Staining
Materials:
-
Solvent Orange 99 stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetone or ethanol)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixed-cell staining)
-
Fluorescence microscope with appropriate filter sets (excitation/emission maxima to be determined based on the specific lipid environment) or a fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture cells in a suitable format (e.g., chamber slides or multi-well plates) to the desired confluency.
-
Fixation (Optional): For fixed-cell imaging, gently wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells again with PBS.
-
Staining: Prepare a working solution of Solvent Orange 99 by diluting the stock solution in PBS to a final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells with the Solvent Orange 99 working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove excess dye.
-
Imaging and Analysis: Image the stained cells using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software. For high-throughput analysis, a fluorescence plate reader can be used.
Validation Workflow
To validate the Solvent Orange 99 fluorescence assay, a direct comparison with the gravimetric method is essential. This involves generating a standard curve that correlates fluorescence intensity with the absolute lipid mass determined by gravimetric analysis. A similar approach has been successfully used for the calibration of other fluorescent lipid dyes like Nile Red.[10]
References
- 1. tabaslab.com [tabaslab.com]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 7. Solvent Orange 99 Metal Complex Dye [colorbloomdyes.com]
- 8. elitepigment.com [elitepigment.com]
- 9. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Lipid Quantification: Evaluating Solvent Orange 99 as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solvent Orange 99, a lipophilic dye traditionally used in industrial applications, for the quantitative determination of lipid content in biological samples. As there is a lack of established biological application data for Solvent Orange 99, this document outlines a comprehensive experimental workflow to validate its potential as a fluorescent lipid probe and compares this proposed methodology with established alternatives like Nile Red and BODIPY 493/503.
Introduction to Lipid Quantification Dyes
Fluorescent dyes are indispensable tools for lipid research, enabling the visualization and quantification of intracellular lipid droplets and total lipid content. The ideal fluorescent lipid probe exhibits high specificity for lipids, a strong correlation between fluorescence intensity and lipid quantity, and minimal interference from other cellular components. While dyes like Nile Red and BODIPY 493/503 are well-characterized and widely used, the exploration of novel, cost-effective alternatives remains a key area of interest.
Solvent Orange 99 is a metal-complex azo dye, noted for its high solubility in non-polar, oil-based systems.[1] Its chemical structure suggests potential solvatochromic properties, where its fluorescence characteristics may change based on the polarity of its environment.[2][3][4] This guide proposes a framework to investigate whether this property can be harnessed for the quantitative analysis of lipids.
Comparative Analysis of Lipid Stains
A direct comparison between the proposed Solvent Orange 99 method and established fluorescent lipid stains is crucial for evaluation. The following table summarizes key performance metrics, with the data for Solvent Orange 99 being hypothetical and subject to experimental verification.
| Feature | Solvent Orange 99 (Hypothetical) | Nile Red | BODIPY 493/503 |
| Excitation Maxima | To be determined | ~488-550 nm (Solvent Dependent) | ~493 nm |
| Emission Maxima | To be determined | ~530-650 nm (Solvent Dependent) | ~503 nm |
| Specificity | Expected for neutral lipids | Good for neutral lipids, some membrane staining | Excellent for neutral lipids |
| Photostability | Expected to be high | Moderate | Moderate to High |
| Quantum Yield | To be determined | Variable (low in water, high in lipids) | High |
| Cost-Effectiveness | Potentially high | Moderate | Lower |
| Established Use | No | Yes | Yes |
Experimental Protocols
To validate Solvent Orange 99 as a quantitative lipid probe, a rigorous experimental protocol is required. This involves characterizing its spectral properties in a lipid environment, establishing a standard curve with known lipid concentrations, and comparing its performance against a certified lipid quantification method.
Protocol 1: Characterization of Solvent Orange 99 Spectral Properties
-
Objective: To determine the optimal excitation and emission wavelengths of Solvent Orange 99 in a lipid environment.
-
Materials:
-
Solvent Orange 99 powder
-
Triolein (a major component of lipid droplets)
-
Dichloromethane (DCM) or a similar organic solvent
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of Solvent Orange 99 in DCM.
-
Create a series of dilutions of Solvent Orange 99 in pure triolein.
-
Using the spectrofluorometer, perform an excitation scan (at a fixed emission wavelength) and an emission scan (at a fixed excitation wavelength) for each dilution to determine the peak excitation and emission wavelengths.
-
Protocol 2: Correlation of Solvent Orange 99 Fluorescence with Lipid Content
-
Objective: To generate a standard curve that correlates the fluorescence intensity of Solvent Orange 99 with a known concentration of lipids.
-
Materials:
-
Solvent Orange 99 stock solution
-
Triolein
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Prepare a series of triolein standards of known concentrations in PBS (using sonication to create an emulsion).
-
Add a fixed concentration of Solvent Orange 99 to each standard.
-
Incubate for a predetermined time to allow for dye partitioning into the lipid.
-
Measure the fluorescence intensity of each sample using the optimal excitation and emission wavelengths determined in Protocol 1.
-
Plot fluorescence intensity versus lipid concentration to generate a standard curve and determine the linear range of detection.
-
Protocol 3: Validation with a Standard Lipid Quantification Method
-
Objective: To compare the lipid quantification results from the Solvent Orange 99 assay with a well-established method, such as the sulfo-phospho-vanillin (SPV) assay.
-
Materials:
-
Biological samples with varying lipid content (e.g., cultured adipocytes)
-
Solvent Orange 99
-
Reagents for the SPV assay
-
-
Procedure:
-
Lyse the biological samples and divide each lysate into two aliquots.
-
Process one set of aliquots using the developed Solvent Orange 99 fluorescence assay.
-
Process the second set of aliquots using the SPV assay protocol.
-
Compare the lipid content measurements obtained from both methods to assess the accuracy and correlation of the Solvent Orange 99 assay.
-
Visualizing the Experimental and Logical Workflow
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and the logical framework for comparing Solvent Orange 99 to other lipid staining methods.
Caption: Workflow for validating Solvent Orange 99 for lipid quantification.
Caption: Comparison framework for lipid quantification dyes.
Conclusion
The investigation of Solvent Orange 99 as a fluorescent probe for lipid quantification presents an opportunity for the development of a novel, potentially cost-effective, and photostable tool for lipid research. The experimental protocols and comparative framework outlined in this guide provide a clear path for researchers to validate its efficacy. Successful validation would add a valuable new option to the existing toolkit of fluorescent lipid stains, benefiting a wide range of studies in cell biology, metabolism, and drug discovery.
References
- 1. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 2. ariel.ac.il [ariel.ac.il]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Analysis of Solvent Orange 99 Staining: A Comparative Guide
A critical evaluation of the application of Solvent Orange 99 in biological research reveals a significant discrepancy between its industrial use and its suitability for scientific staining protocols. This guide provides a comprehensive overview of the available information and contextualizes the limitations and potential artifacts that would arise from its use in a research setting.
Based on extensive searches of scientific literature and supplier databases, Solvent Orange 99 is identified as a solvent-soluble dye primarily intended for industrial applications. Its main uses include the coloration of plastics, synthetic resins, and printing inks. There is a notable absence of established protocols or peer-reviewed publications that validate its use as a biological stain for microscopy or other research applications.
Anticipated Limitations and Artifacts in a Biological Context
Given the chemical properties of industrial solvent dyes, several limitations and artifacts can be anticipated if Solvent Orange 99 were to be used for biological staining. These are hypothetical, based on the general characteristics of non-biological dyes, as direct experimental data for Solvent Orange 99 in this context is unavailable.
-
Poor Specificity and High Background Staining: Industrial dyes typically lack the specific binding properties required for precise biological staining. This would likely result in high levels of non-specific background staining, obscuring cellular details and making interpretation difficult.
-
Solvent-Induced Cellular Damage: The solvents required to dissolve Solvent Orange 99 may be harsh and could potentially damage or alter the morphology of cells and tissues. This could lead to artifacts such as cell shrinkage, distortion of subcellular structures, and extraction of lipids.
-
Lack of Standardization and Reproducibility: Industrial dyes are often not produced with the same level of purity or consistency as certified biological stains. This could lead to significant batch-to-batch variability, making it difficult to achieve reproducible staining results.
-
Photostability and Fluorescence Issues: The photostability of Solvent Orange 99 is not characterized for microscopy applications. It may fade quickly upon exposure to light, and its fluorescent properties, if any, are not documented for biological imaging.
Comparative Analysis with Established Biological Stains
To illustrate the disparity in performance, a comparison with a standard biological staining protocol, such as Hematoxylin and Eosin (H&E), is warranted.
| Feature | Solvent Orange 99 (Hypothetical) | Hematoxylin and Eosin (H&E) |
| Primary Application | Industrial coloring (plastics, inks) | Routine histological staining of tissue sections |
| Staining Mechanism | Non-specific dissolution in lipids/polymers | Hematoxylin (basic dye) stains acidic structures (e.g., nuclei) blue/purple. Eosin (acidic dye) stains basic structures (e.g., cytoplasm) pink/red. |
| Specificity | Low | High and well-characterized |
| Reproducibility | Low | High with standardized protocols |
| Potential Artifacts | High background, solvent-induced damage, poor color differentiation | Over/under-staining, fixation artifacts, sectioning artifacts |
Experimental Workflow: A Hypothetical Protocol and Its Challenges
The following diagram illustrates a hypothetical workflow for using Solvent Orange 99 for staining, highlighting the steps where significant issues would likely arise.
Unveiling Off-Target Interactions: A Comparative Guide to Cellular Staining Dyes
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of chemical compounds with cellular components is paramount. While the industrial dye Solvent Orange 99 lacks documented applications in cellular and histological staining, this guide provides a framework for evaluating such compounds by offering a comparative analysis of commonly used orange and red dyes. We delve into the known cross-reactivity of Acridine Orange, Eosin Y, Safranin O, and Congo Red, presenting available quantitative data, detailed experimental protocols for assessing off-target binding, and visualizations of experimental workflows and potential signaling pathway interference.
This guide is intended to be a valuable resource for researchers investigating the specificity of cellular stains and for those developing new molecular probes. The principles and methods outlined herein can be applied to assess the cross-reactivity of any new compound, ensuring more accurate and reliable experimental outcomes.
Comparison of Common Orange/Red Cellular Stains
The following table summarizes the primary targets and known off-target interactions of four widely used orange and red dyes in cellular and histological applications. It is important to note that while a primary target is listed, these dyes can exhibit significant cross-reactivity with other cellular components.
| Dye | Primary Target(s) | Known Off-Target Interactions & Cross-Reactivity |
| Acridine Orange | Nucleic Acids (DNA, RNA) | Acidic Organelles (Lysosomes, Autophagosomes): Accumulates in acidic compartments due to protonation, leading to red fluorescence. This property is often utilized for studying autophagy and lysosomal function.[1][2] |
| Eosin Y | Cytoplasmic proteins (primarily through electrostatic interactions with basic amino acids)[3] | DNA: Can interact with double-stranded DNA with a reported binding constant of 1.7 x 104 M-1.[4] Mitochondrial ADP/ATP carrier: Binds to and inhibits the carrier, with a Ki for transport of 0.33 µM and a Kd for binding of 0.53 µM.[5][6] |
| Safranin O | Proteoglycans in cartilage, Mucin, Mast cell granules[7] | Nucleic Acids: Can be used as a red nuclear counterstain and to stain chromosomes, indicating an interaction with DNA.[8] |
| Congo Red | Amyloid fibrils (β-pleated sheet structures) | Various Proteins: Binds to a range of proteins, not limited to amyloid structures, including albumin and immunoglobulins.[9][10][11][12] The binding to insulin fibrils has an apparent KD of 1.75 x 10-7 M.[13][14] |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a dye, a combination of in vitro and in situ methods is recommended. Below are detailed methodologies for key experiments.
Fluorescence Microscopy and Co-localization Analysis
This method provides spatial information about the subcellular localization of a dye and its potential co-occurrence with specific organelles or macromolecules.
Protocol:
-
Cell Culture and Staining:
-
Culture cells of interest on glass-bottom dishes or coverslips.
-
Incubate live or fixed cells with the dye at a predetermined optimal concentration (e.g., 0.5 - 5.0 µM for Acridine Orange) for a specific duration (e.g., 15-30 minutes).[2]
-
For co-localization, cells can be simultaneously or sequentially stained with a fluorescent probe specific for the organelle or molecule of interest (e.g., LysoTracker for lysosomes, an antibody for a specific protein).
-
-
Image Acquisition:
-
Acquire images using a confocal or epifluorescence microscope equipped with appropriate filter sets for the dye and the co-localizing probe.
-
It is crucial to acquire images in separate channels to avoid spectral bleed-through.[15]
-
-
Image Analysis:
-
Merge the individual channels to visualize potential co-localization.
-
Quantify the degree of co-localization using statistical parameters such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient.
-
Caption: A generalized workflow for investigating the cross-reactivity of a dye with cellular components.
Affinity Chromatography and Mass Spectrometry
This biochemical approach allows for the identification of proteins that directly interact with the dye.
Protocol:
-
Immobilization of the Dye:
-
Covalently couple the dye to a chromatography resin (e.g., Sepharose beads).[10]
-
-
Protein Binding:
-
Prepare a cell lysate or a solution of purified proteins.
-
Incubate the protein solution with the dye-immobilized resin to allow for binding.
-
-
Elution:
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or increasing salt concentration).[16]
-
-
Protein Identification:
In Vitro Binding Assays (e.g., Spectrophotometry)
These assays are used to quantify the binding affinity between a dye and a specific biomolecule.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the dye and the target biomolecule (e.g., purified protein, DNA) at various concentrations in a suitable buffer.
-
-
Measurement:
-
Mix the dye and the biomolecule and allow the binding to reach equilibrium.
-
Measure a change in a physical property upon binding, such as absorbance or fluorescence, using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Plot the change in the measured property as a function of the concentration of the titrant.
-
Fit the data to a binding model (e.g., Scatchard plot) to determine the binding constant (Kd or Ka).[20]
-
Potential Impact of Off-Target Binding on Cellular Signaling
The cross-reactivity of a dye with unintended cellular components can have significant consequences for cellular function. For instance, a dye that binds to a kinase or a receptor could modulate its activity, leading to downstream effects on signaling pathways.
Caption: A diagram illustrating how a cross-reactive dye could potentially interfere with a signaling pathway.
References
- 1. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of dye binding in the protein assay using eosin dyes. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of safranin ‘O’ staining in proteoglycan-depleted cartilage demonstrated with monoclonal antibodies | Semantic Scholar [semanticscholar.org]
- 6. Binding of the fluorescein derivative eosin Y to the mitochondrial ADP/ATP carrier: characterization of the adenine nucleotide binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dye-binding assay for measurement of the binding of Cu(II) to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 10. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Protein Conditioning for Binding Congo Red and Other Supramolecular Ligands - Self-Assembled Molecules – New Kind of Protein Ligands - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 16. news-medical.net [news-medical.net]
- 17. MALDI mass spectrometry of dye-peptide and dye-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. molbiolcell.org [molbiolcell.org]
Quantitative Analysis of Lipid Content: A Comparative Guide to Solvent Orange 99 and Oil Red O
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cellular lipid content, the selection of an appropriate staining agent is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of two solvent dyes, Solvent Orange 99 and the widely established Oil Red O, supported by experimental data and detailed protocols.
Executive Summary
This guide reveals a critical disparity in the application of Solvent Orange 99 and Oil Red O for biological lipid quantification. While Oil Red O is a well-documented and validated method with extensive literature supporting its use, there is no scientific evidence to support the use of Solvent Orange 99 for the quantitative analysis of lipid content in biological samples.
Solvent Orange 99 is a metal-complex solvent dye primarily utilized in industrial applications such as wood stains, printing inks, and plastic coatings.[1][2][3][4][5][6][7][8][9] Its chemical properties and intended applications are not aligned with the requirements for specific and quantifiable staining of neutral lipids in a biological context.
Conversely, Oil Red O is a lysochrome (fat-soluble dye) that is extensively used for the histological staining and quantification of neutral lipids, particularly triglycerides and cholesterol esters, in cells and tissues.[10][11][12][13][14][15] Its mechanism relies on its higher solubility in lipids than in the solvent, allowing it to selectively accumulate in and stain lipid droplets.[10][11][16]
Therefore, this guide will focus on providing a detailed overview of the established methodologies for quantitative lipid analysis using Oil Red O, while characterizing Solvent Orange 99 based on its known industrial applications to underscore its unsuitability for biological research in this area.
Dye Characteristics and Suitability for Lipid Staining
| Feature | Solvent Orange 99 | Oil Red O |
| Chemical Class | Metal-complex azo dye[1][4] | Diazo dye (Lysochrome)[12] |
| Color | Yellowish-orange[1] | Red[12] |
| Primary Application | Industrial coatings, inks, plastics[1][2][3][4][5][6][7][8][9] | Biological staining of neutral lipids[10][11][12][13][14][15] |
| Solubility | Soluble in organic solvents like alcohols, ketones, and esters[4] | Soluble in lipids, isopropanol, propylene glycol[10][11] |
| Biological Staining Data | No evidence found in scientific literature. | Extensive data available for various cell and tissue types.[10][11][12][13][14][15] |
Quantitative Analysis with Oil Red O: Performance Data
The quantification of lipid content using Oil Red O typically involves staining the cells or tissues, followed by elution of the incorporated dye and spectrophotometric measurement of the absorbance. The intensity of the extracted dye is directly proportional to the amount of lipid.
| Parameter | Typical Performance of Oil Red O |
| Wavelength of Maximum Absorbance (λmax) | ~518 nm[10] |
| Linear Range | Dependent on cell type and lipid content, but optimized protocols show high linearity (R² > 0.97)[17] |
| Sensitivity | Capable of detecting significant changes in intracellular lipid accumulation. |
| Specificity | High specificity for neutral lipids (triglycerides and cholesterol esters)[10][15] |
| Reproducibility | High with standardized protocols. |
Experimental Protocols
Oil Red O Staining and Quantification in Cultured Cells
This protocol is a standard method for the quantitative analysis of intracellular lipids in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin (Fixative)
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (e.g., 60% Oil Red O stock solution in distilled water)
-
60% Isopropanol
-
100% Isopropanol (for elution)
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Cell Culture and Treatment: Plate and treat cells in multi-well plates as per the experimental design.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 30 minutes.
-
Washing: Wash the cells twice with distilled water.
-
Dehydration: Remove the water and add 60% isopropanol for 5 minutes to dehydrate the cells.
-
Staining: Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution. Incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells 2-4 times with distilled water to remove excess stain.
-
(Optional) Counterstaining: If desired, counterstain the nuclei with hematoxylin.
-
Image Acquisition (Qualitative): At this stage, images can be captured using a microscope to visualize lipid droplets.
-
Dye Elution (Quantitative): After imaging, completely remove any remaining water and add 100% isopropanol to each well to elute the Oil Red O from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Spectrophotometry: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at approximately 518 nm.
Experimental Workflow for Oil Red O Quantification
Caption: Workflow for quantitative lipid analysis using Oil Red O.
Signaling Pathway Context: Lipid Metabolism and Storage
The accumulation of intracellular lipids, which is quantified by Oil Red O staining, is a result of complex signaling pathways that regulate lipid uptake, synthesis, and storage. A simplified overview of this process is depicted below.
Caption: Simplified overview of lipid uptake, synthesis, and storage.
Conclusion
For the quantitative analysis of lipid content in a research setting, Oil Red O is the appropriate and validated choice. It offers a reliable, reproducible, and quantifiable method for assessing neutral lipid accumulation in biological samples. In contrast, Solvent Orange 99 is an industrial dye with no documented application in biological lipid staining. Researchers should rely on established methods like Oil Red O staining to ensure the validity and accuracy of their findings in the study of lipid metabolism and related diseases.
References
- 1. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 2. Solvent orange 99|CAS No:110342-29-5 - orange solvent dye [chinainterdyes.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China China Solvent Orange 99 Manufacturer, Factories Manufacturer, Supplier | Hermeta [m.hermetachem.com]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. spectratech.biz [spectratech.biz]
- 8. dyespigments.net [dyespigments.net]
- 9. Solvent orange 99|CAS NO.110342-29-5 [xcolorpigment.com]
- 10. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 11. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stainsfile.com [stainsfile.com]
- 13. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease | Semantic Scholar [semanticscholar.org]
- 14. Imaging of neutral lipids by oil red O for analyzing the metabolic status in health and disease | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Oil Red O - Histotechnology Group DST Project [dstgroupproject.weebly.com]
- 17. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Solvent Orange 99 and Other Lipophilic Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable lipophilic dye is a critical consideration in fluorescence-based research, particularly in applications requiring prolonged or intense light exposure such as live-cell imaging, high-content screening, and single-molecule tracking. A key performance metric in these applications is the photostability of the dye, which dictates the duration of reliable signal acquisition before photodegradation compromises the experimental results. This guide provides a comparative overview of the photostability of Solvent Orange 99 against other commonly used lipophilic dyes: Nile Red, BODIPY FL, and DiI.
Executive Summary
This guide indicates that while Solvent Orange 99, a metal-complex azo dye, is generally recognized for its good lightfastness properties, quantitative data on its photobleaching quantum yield remains limited in publicly accessible literature. In contrast, other lipophilic dyes such as BODIPY FL exhibit exceptional photostability with high fluorescence quantum yields. The photostability of Nile Red is highly dependent on its solvent environment. Carbocyanine dyes, represented here by DiI, are also known for their robust photostability, making them a staple in membrane and cellular tracing studies.
Data Presentation: Photostability and Photophysical Properties
| Dye Name | Dye Class | Photobleaching Quantum Yield (Φb) | Fluorescence Quantum Yield (Φf) | Solvent |
| Solvent Orange 99 | Metal-Complex Azo | Data not available | Data not available | Various organic solvents |
| Nile Red | Benzophenoxazone | Data not available | 0.12[3] | Ethanol |
| 0.70 | Dioxane | |||
| BODIPY FL | Boron-dipyrromethene | Data not available | ~1.0[4] | Ethanol |
| 0.96 | PBS buffer | |||
| DiI (Carbocyanine) | Carbocyanine | Data not available | Moderate | Methanol/Membranes |
Note: The photobleaching quantum yield (Φb) represents the efficiency of a molecule's photochemical destruction upon absorption of a photon. A lower Φb value indicates higher photostability. The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. While a high Φf does not directly measure photostability, dyes with high fluorescence quantum yields are often, though not always, more photostable.
Experimental Protocols
A standardized method for assessing the photostability of a fluorescent dye involves determining its photobleaching quantum yield. The following is a generalized protocol for the relative measurement of photobleaching quantum yield.
Protocol: Relative Photobleaching Quantum Yield Determination
1. Principle:
The photobleaching quantum yield of an unknown sample is determined by comparing its rate of photodegradation to that of a standard with a known photobleaching quantum yield under identical illumination conditions.
2. Materials and Equipment:
-
Spectrofluorometer or a fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Dye of interest and a suitable photostability standard.
-
Appropriate solvent(s).
3. Procedure:
-
Solution Preparation: Prepare optically dilute solutions of the sample and a reference standard of known photobleaching quantum yield in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.
-
Initial Measurements:
-
Measure the initial absorbance (A₀) of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the initial fluorescence intensity (F₀) of both solutions in the spectrofluorometer at the emission maximum.
-
-
Photobleaching:
-
Continuously illuminate the sample solution in the spectrofluorometer with a constant and known light intensity at the excitation wavelength.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
-
Repeat for Standard: Repeat the photobleaching procedure for the standard solution under identical conditions (light intensity, exposure time, etc.).
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) versus time for both the sample and the standard.
-
The slope of this plot gives the photobleaching rate constant (k).
-
The photobleaching quantum yield of the unknown sample (Φx) can be calculated using the following equation: Φx = Φst * (kx / kst) * (Ast / Ax) Where:
-
Φst is the photobleaching quantum yield of the standard.
-
kx and kst are the photobleaching rate constants of the unknown and the standard, respectively.
-
Ast and Ax are the initial absorbances of the standard and unknown, respectively.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the relative photobleaching quantum yield of a fluorescent dye.
Discussion and Conclusion
The choice of a lipophilic dye for a specific research application should be guided by its photophysical properties, with photostability being a primary concern for imaging experiments that require long exposure times.
-
Solvent Orange 99 , as a metal-complex azo dye, is expected to exhibit good photostability. Dyes from the Orasol® line, to which Solvent Orange 99 (Orasol Orange RG) belongs, are noted for their good stability[1][5][6][7]. However, the lack of readily available quantitative photobleaching data makes a direct comparison with other high-performance fluorescent dyes challenging. Its primary applications are in industrial settings such as coloring for plastics, inks, and coatings.
-
BODIPY FL stands out for its exceptional photostability and high fluorescence quantum yield, which is often close to unity[4]. This makes it an excellent choice for demanding fluorescence microscopy applications where high photon output and resistance to photobleaching are critical.
-
Nile Red is a versatile dye whose fluorescence is highly sensitive to the polarity of its environment[3]. While it is considered photostable, its variable fluorescence quantum yield across different solvents suggests that its performance will be highly application-dependent.
-
DiI and other carbocyanine dyes are widely used as lipophilic tracers in cell biology due to their strong membrane staining and good photostability[8][9]. Their ability to diffuse laterally within membranes makes them ideal for neuronal tracing and membrane dynamics studies.
References
- 1. intheirtruecolors.wordpress.com [intheirtruecolors.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. specialchem.com [specialchem.com]
- 6. shop.kremerpigments.com [shop.kremerpigments.com]
- 7. Orasol® Orange 272 | Color Materials [colormaterials.sunchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of lipophilic membrane dye-based labelling of extracellular vesicles by nano-flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Neutral Lipid Stains: A Comparative Guide for Researchers
For researchers in cell biology, drug discovery, and metabolic studies, the accurate detection and quantification of neutral lipids within cells is paramount. While a variety of dyes exist for this purpose, a comprehensive understanding of their specificity and performance is crucial for generating reliable experimental data. This guide provides a detailed comparison of three widely used neutral lipid stains: Oil Red O, Nile Red, and BODIPY 493/503. An evaluation of Solvent Orange 99, a dye primarily used in industrial applications, was considered; however, a lack of documented use in biological lipid staining precludes its inclusion in this comparative analysis.
This publication aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate neutral lipid stain for their specific experimental needs. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the staining workflow.
Performance Comparison of Neutral Lipid Stains
The selection of a neutral lipid stain is often dependent on the experimental goals, the type of sample (live or fixed cells), and the imaging modality. The following table summarizes the key characteristics of Oil Red O, Nile Red, and BODIPY 493/503 to facilitate an informed decision.
| Feature | Oil Red O | Nile Red | BODIPY 493/503 |
| Staining Principle | Lysochrome (fat-soluble) dye that partitions into neutral lipids.[1] | Phenoxazone dye that is intensely fluorescent in hydrophobic environments and quenched in aqueous media.[2][3] | A lipophilic fluorescent probe that localizes to polar lipids and can be used to label cellular neutral lipid contents.[4] |
| Specificity for Neutral Lipids | Stains neutral triglycerides and cholesterol esters.[5] Does not bind to biological membranes. | Stains intracellular lipid droplets. Can also detect other neutral lipid deposits not always seen with Oil Red O.[2] | High selectivity for neutral lipids within lipid droplets.[6][7] |
| Fluorescence Properties | Brightfield chromogen (red). Can be quantified by absorbance. | Fluorescent, with emission that is environmentally sensitive (solvatochromic).[3][8] Excitation/Emission maxima are dependent on the lipid environment.[] | Brightly fluorescent with excitation/emission maxima of approximately 493/503 nm.[4] |
| Live/Fixed Cell Staining | Typically used on fixed cells and frozen sections, as alcohol fixation can remove lipids.[1] | Suitable for both live and fixed cell staining.[8] | Can be used for both live and fixed cell applications.[4] |
| Photostability | Not applicable (brightfield). | Moderate photostability. | Can be prone to photobleaching with intense or prolonged illumination.[3] |
| Advantages | Simple, well-established method. Can be quantified by extraction and spectrophotometry. | High sensitivity.[] Solvatochromic properties can provide information about the lipid environment.[8] | High brightness and specificity.[6] Compatible with various microscopy techniques, including confocal and flow cytometry.[4] |
| Disadvantages | Lower resolution compared to fluorescent methods. Solvents used in the protocol can potentially alter lipid droplet morphology.[2] | Broad emission spectrum can lead to bleed-through in multicolor imaging.[10] Staining of other cellular membranes can occur.[11] | Potential for background signal due to its inherent fluorescence.[3] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are standardized methods for staining neutral lipids using Oil Red O, Nile Red, and BODIPY 493/503.
Oil Red O Staining of Cultured Cells
This protocol is adapted for staining neutral lipids in fixed cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (e.g., 0.5% w/v in isopropanol)
-
Oil Red O working solution (e.g., 3 parts Oil Red O stock to 2 parts distilled water, freshly prepared and filtered)[12]
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei, optional)
-
Distilled water
Procedure:
-
Remove culture medium and wash cells twice with PBS.
-
Fix the cells with 10% Formalin for 30-60 minutes.[12]
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.[12]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells.
-
Incubate for 10-20 minutes at room temperature.[12]
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[12]
-
(Optional) Counterstain with Hematoxylin for 1 minute to visualize nuclei.[12]
-
Wash with distilled water.
-
Visualize under a light microscope. Lipid droplets will appear red.[12]
Nile Red Staining of Live Cells
This protocol describes the staining of neutral lipids in live cultured cells.
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
Procedure:
-
Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 1-5 µg/mL.
-
Remove the existing culture medium from the cells and replace it with the Nile Red-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Gently wash the cells twice with PBS or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~488 nm and an emission wavelength of ~550 nm (yellow-gold fluorescence).[] To visualize polar lipids, a longer excitation wavelength can be used.
BODIPY 493/503 Staining of Fixed Cells
This protocol outlines the staining of neutral lipids in fixed cells using the highly specific BODIPY 493/503 dye.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
BODIPY 493/503 working solution (e.g., 1-2 µM in PBS)[6]
Procedure:
-
Remove culture medium and wash cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the BODIPY 493/503 working solution by diluting the stock solution in PBS.
-
Incubate the fixed cells with the BODIPY 493/503 working solution for 10-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Visualize using a fluorescence microscope with standard FITC/GFP filter sets (Excitation/Emission ~493/503 nm).[4]
Visualizing the Experimental Workflow
To provide a clear overview of the comparative evaluation process, the following diagram illustrates the key steps in assessing the performance of different neutral lipid stains.
Figure 1. Experimental workflow for comparing neutral lipid stains. This diagram outlines the key stages from cell preparation and treatment to staining, imaging, and subsequent quantitative analysis for evaluating the performance of different neutral lipid dyes.
References
- 1. Oil Red O - Wikipedia [en.wikipedia.org]
- 2. Deformation of lipid droplets in fixed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembites.org [chembites.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Illuminating the Fat: A Guide to Fluorescent Alternatives for Imaging Lipid-Rich Structures
For researchers, scientists, and drug development professionals navigating the intricate world of cellular lipid metabolism, the visualization of lipid-rich structures is paramount. While traditional dyes like Solvent Orange 99 have been utilized, the demand for probes with superior photostability, specificity, and suitability for live-cell imaging has led to the development of a new generation of fluorescent alternatives. This guide provides an objective comparison of these modern tools, supported by experimental data, to empower informed decisions in your research.
The study of lipid droplets, dynamic organelles central to energy homeostasis, cell signaling, and disease pathogenesis, necessitates robust and reliable imaging techniques. An ideal fluorescent probe for lipid-rich structures should exhibit high specificity for neutral lipids, possess a strong fluorescence signal with a high quantum yield, demonstrate excellent photostability for time-lapse imaging, and be compatible with both live and fixed cell applications. This guide will delve into the performance of several popular alternatives to Solvent Orange 99, offering a comparative analysis of their key characteristics.
At a Glance: Comparing the Tools of the Trade
To facilitate a clear comparison, the following table summarizes the key quantitative data for prominent fluorescent dyes used for imaging lipid-rich structures.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Suitability | Key Advantages | Key Disadvantages |
| Nile Red | 552 (in methanol) | 636 (in methanol) | Environment-dependent | Moderate | Live & Fixed Cells | Solvatochromic properties, good for live cells | Broad emission spectrum, potential for non-specific staining[1][2] |
| BODIPY 493/503 | 493 | 503 | High | Moderate to High | Live & Fixed Cells | Bright green fluorescence, high selectivity for neutral lipids[2][] | Small Stokes shift, potential for background signal[1][2] |
| LipidTox™ Green | 495 | 505 | Not specified | Not specified | Fixed Cells | High specificity compared to Nile Red | Primarily for fixed cells[1] |
| LipidGreen 2 | Not specified | Not specified | Not specified | High | Live Cells | Better fluorescence signal than original LipidGreen, selective for neutral lipids[4][5] | Limited publicly available quantitative data |
| PC6S | 468 (in dibutyl ether) | 535 (in dibutyl ether) | Not specified | Not specified | Live & Fixed Cells | Excellent droplet selectivity, prolonged intracellular retention[6][7] | Limited publicly available quantitative data |
| DBC30 | 403 (in dibutyl ether) | 468 (in dibutyl ether) | Not specified | Not specified | Live & Fixed Cells | Blue fluorescence, suitable for multicolor imaging[6][7] | Limited publicly available quantitative data |
| Monodansylpentane (MDH) | 405 | 420-480 | Not specified | High | Live & Fixed Cells | Blue fluorescence, high photostability, good for multicolor imaging[8][9][10] | Lower quantum yield compared to some other dyes |
| Lipi-QA | Not specified | 529 | Not specified | Very High | Live Cells | High specificity and outstanding photostability compared to Nile Red and BODIPY 493/503[11] | Newer probe, less established |
In-Depth Analysis of Key Alternatives
Nile Red: The Versatile Veteran
Nile Red is a widely used lipophilic stain that exhibits solvatochromism, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[1][2] In nonpolar environments like lipid droplets, it fluoresces strongly, while its fluorescence is quenched in aqueous media.[1][2] This property makes it an excellent probe for visualizing lipid droplets in live cells. However, its broad emission spectrum can be a significant drawback in multicolor imaging experiments due to potential spectral overlap.[1][2] Furthermore, some studies have reported non-specific staining of other cellular membranes.[1]
BODIPY Dyes: The Bright and Specific Workhorse
The BODIPY family of dyes, particularly BODIPY 493/503, has become a popular choice for lipid droplet imaging due to its bright green fluorescence, high selectivity for neutral lipids, and suitability for both live and fixed cells.[2][] Compared to Nile Red, BODIPY dyes generally exhibit higher photostability and narrower emission peaks, which is advantageous for multiplexed experiments.[] However, a key limitation of BODIPY 493/503 is its small Stokes shift, which can lead to self-quenching and potential bleed-through from the excitation source.[1][2] It can also produce a background signal as it is fluorescent in aqueous media.[1]
Emerging Contenders: Pushing the Boundaries of Lipid Imaging
Recent advancements have introduced a new wave of fluorescent probes with improved characteristics. LipidTox™ stains are reported to offer higher specificity for lipid droplets compared to Nile Red, although they are primarily intended for use in fixed cells.[1] LipidGreen 2 is a second-generation probe that boasts a better fluorescence signal than its predecessor and is selective for neutral lipids in live cells.[4][5][12][13] PC6S and DBC30 are low-molecular-weight compounds with excellent selectivity for lipid droplets and prolonged intracellular retention, with DBC30 offering blue fluorescence for multicolor applications.[6][7][14] Monodansylpentane (MDH) is a highly photostable, blue-fluorescent marker that is well-suited for multicolor live-cell imaging.[8][9][10][15][16] Finally, a newer probe named Lipi-QA has demonstrated outstanding photostability and higher specificity for lipid droplets when compared directly to both Nile Red and BODIPY 493/503 in living cells.[11]
Visualizing the Process: Experimental Workflows
To effectively utilize these fluorescent probes, it is crucial to follow optimized experimental protocols. The following diagrams, generated using Graphviz, illustrate typical workflows for staining lipid droplets in both live and fixed cells.
Caption: A generalized workflow for staining lipid droplets in live cells.
Caption: A generalized workflow for staining lipid droplets in fixed cells.
Lipid Droplets in Cellular Signaling
Lipid droplets are not merely passive storage depots but are increasingly recognized as crucial hubs in cellular signaling, influencing a variety of pathways.[17][18][19] The sequestration and release of lipids from these organelles can directly impact the availability of signaling molecules. The diagram below illustrates the central role of lipid droplets in lipid metabolism and signaling.
References
- 1. Phenotype-Based High-Content Screening Using Fluorescent Chemical Bioprobes: Lipid Droplets and Glucose Uptake Quantification in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Lipid Droplet Fluorescent Staining Dyes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Lipid Droplet Fluorescent Staining Dyes | TCI Deutschland GmbH [tcichemicals.com]
- 8. Monodansylpentane as a Blue-Fluorescent Lipid-Droplet Marker for Multi-Color Live-Cell Imaging | PLOS One [journals.plos.org]
- 9. Staining of Lipid Droplets with Monodansylpentane | Springer Nature Experiments [experiments.springernature.com]
- 10. Staining of Lipid Droplets with Monodansylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lipid Droplet Fluorescent Staining Dyes | TCI AMERICA [tcichemicals.com]
- 15. AUTODOT™ Visualization Dye - Monodansylpentane (MDH) Lipid Droplet Staining Tool - Buy Now! |Abcepta [abcepta.com]
- 16. abcepta.com [abcepta.com]
- 17. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Solvent Orange 99: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of Solvent Orange 99, ensuring the safety of laboratory personnel and compliance with environmental regulations. This protocol is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling Solvent Orange 99, it is crucial to be aware of its hazards and the necessary safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If there is a risk of dust formation, wear a self-contained respiratory protective device[1].
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
Handling:
-
Avoid the formation of dust, as this product is capable of dust explosion under certain circumstances[1].
-
Store in tightly sealed containers in a dry and cool room[1].
Emergency Procedures:
-
If Swallowed: Rinse mouth and call a poison center or physician if you feel unwell[1][2].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water[3].
-
Eye Contact: Immediately flush the eyes with an emergency eyewash station for at least 15 minutes[4].
-
Spills: In case of a spill, avoid dust formation and wear protective clothing. Keep spills and cleaning runoff out of municipal sewers and open bodies of water[1]. Contain the spillage with a non-combustible, absorbent material like sand or earth and place it in a designated waste container[3].
Properties of Solvent Orange 99 Relevant to Disposal
Understanding the properties of Solvent Orange 99 is essential for its safe disposal.
| Property | Value | Citation(s) |
| Physical Appearance | Yellowish-Orange Powder | [5] |
| Solubility in Water | Insoluble | [2] |
| Decomposition Temperature | 165°C | [1] |
| Hazards | Harmful if swallowed, May cause long-lasting harmful effects to aquatic life. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of Solvent Orange 99 must be carried out in accordance with local, regional, national, and international regulations[1][2].
Step 1: Waste Collection
-
Collect waste Solvent Orange 99, including contaminated materials (e.g., paper towels, absorbent pads), in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical waste[6].
Step 2: Waste Segregation
-
Do not mix Solvent Orange 99 waste with other types of waste, especially different solvent waste streams (e.g., halogenated vs. non-halogenated), unless instructed to do so by your institution's environmental health and safety (EHS) office[7].
Step 3: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and "Solvent Orange 99"[6].
-
Include the date of accumulation and any other information required by your institution.
Step 4: Storage
-
Keep the waste container tightly sealed except when adding waste[6].
-
Store the container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources[1][6].
Step 5: Disposal Request
-
Once the container is full or ready for disposal, contact your institution's EHS office or a licensed waste disposal contractor to arrange for pickup and disposal[3].
-
The product may be taken to a waste disposal site or an incineration plant after consultation with the site operator and the responsible authority[1].
Step 6: Container Decontamination
-
Empty containers must be triple-rinsed with a suitable solvent before being disposed of or recycled[6].
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste[6].
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Solvent Orange 99.
References
- 1. kremer-pigmente.com [kremer-pigmente.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Solvent Orange 99 | CAS 110342-29-5 Manufacturers in India [colorantsgroup.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling Solvent Orange 99
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Solvent Orange 99 is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to facilitate safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Solvent Orange 99 is a metal complex dye that is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2] The powder form of this chemical also presents a risk of dust explosion under certain conditions.[1] Therefore, adherence to proper PPE protocols is critical.
Recommended Personal Protective Equipment for Solvent Orange 99
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4] | To prevent skin contact, as solvents can cause irritation and dermatitis by dissolving the natural oils in the skin.[5][6] |
| Eye Protection | Chemical splash goggles.[7] | To protect against splashes and dust particles. Standard safety glasses do not offer sufficient protection from chemical splashes.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate particulate filter and organic vapor cartridge is recommended.[8] | To prevent inhalation of harmful dust or vapors.[5] |
Safe Handling and Operational Plan
A systematic approach to handling Solvent Orange 99 will minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation: Always handle Solvent Orange 99 in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[10]
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the container.
-
Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust clouds.[1] Use tools and techniques that minimize dust generation.
-
Work Practices: Do not eat, drink, or smoke in the area where Solvent Orange 99 is handled.[2][11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][9]
-
Storage: Store Solvent Orange 99 in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Keep the container tightly closed when not in use.[11]
Disposal Plan
Proper disposal of Solvent Orange 99 and its containers is crucial to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste Solvent Orange 99 and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.[13] Do not mix with other waste streams.[14]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "Solvent Orange 99".[13]
-
Storage of Waste: Keep the hazardous waste container securely closed and store it in a designated satellite accumulation area.[13]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour Solvent Orange 99 down the drain.[15]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[16] After rinsing, the container can be disposed of according to institutional guidelines.
Emergency Procedures
In case of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water.[1][2] Call a poison center or physician if you feel unwell.[1][2] Do NOT induce vomiting. |
| If on Skin | Wash with plenty of soap and water.[11] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, seek medical advice.[9] |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek medical attention. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[11] If respiratory symptoms develop, seek medical attention. |
| In Case of Fire | Use foam, carbon dioxide (CO2), extinguishing powder, or water spray.[1] Avoid using a full water jet.[1] Firefighters should wear self-contained breathing apparatus.[1] |
| In Case of Spill | Avoid dust formation and wear appropriate PPE.[1] Carefully sweep or scoop up the material and place it in a designated hazardous waste container for disposal. |
Hierarchy of Controls for Handling Solvent Orange 99
The following diagram illustrates the hierarchy of controls, from most to least effective, for safely managing the risks associated with Solvent Orange 99.
References
- 1. kremer-pigmente.com [kremer-pigmente.com]
- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. hsa.ie [hsa.ie]
- 4. allanchem.com [allanchem.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]
- 7. mcrsafety.com [mcrsafety.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. go.lupinsys.com [go.lupinsys.com]
- 10. Guide to Working Safely With Industrial Solvents [solventwasher.com]
- 11. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 12. actichem.com.au [actichem.com.au]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
